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  • Product: 4-(8-Methylnonyl)aniline
  • CAS: 68411-48-3

Core Science & Biosynthesis

Foundational

4-(8-Methylnonyl)aniline: Structural Profiling, Synthesis, and Applications in Advanced Materials

Executive Summary 4-(8-Methylnonyl)aniline is a highly specialized, para-alkylated primary aromatic amine. Characterized by a rigid, polar aniline headgroup tethered to a flexible, branched 10-carbon lipophilic tail, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(8-Methylnonyl)aniline is a highly specialized, para-alkylated primary aromatic amine. Characterized by a rigid, polar aniline headgroup tethered to a flexible, branched 10-carbon lipophilic tail, this compound exhibits a unique amphiphilic-like topology. This in-depth technical guide provides a comprehensive analysis of its physicochemical properties, drug-likeness, and a causality-driven synthetic methodology. The insights provided herein are designed for researchers leveraging this molecule as a critical building block in the development of lipid nanoparticles (LNPs), liquid crystals, and specialized surfactants.

Chemical Identity & Structural Architecture

The molecular architecture of 4-(8-methylnonyl)aniline dictates its behavior in both biological membranes and organic matrices. The presence of the terminal isopropyl branching on the alkyl chain (isodecyl group) is a critical structural feature. Unlike straight-chain decyl groups, this branching disrupts van der Waals packing efficiency, thereby lowering the melting point and increasing the molecule's fluidity and solubility in lipidic formulations.

Table 1: Core Chemical Identifiers
IdentifierValue
IUPAC Name 4-(8-methylnonyl)aniline
Molecular Formula C16H27N
Monoisotopic Mass 233.214350 Da
PubChem CID 110201
SMILES CC(C)CCCCCCCC1=CC=C(C=C1)N
Structure-Property Relationship (SPR)

The molecule is functionally bipartite. The primary amine ( −NH2​ ) acts as both a hydrogen-bond donor and acceptor, providing a locus for further functionalization (e.g., reductive amination). The 8-methylnonyl tail acts as a highly effective hydrophobic anchor.

SPR Molecule 4-(8-Methylnonyl)aniline Aniline Aniline Core (Polar Head) Molecule->Aniline Alkyl 8-Methylnonyl Chain (Lipophilic Tail) Molecule->Alkyl Prop1 H-Bonding & Basicity (pKa ~4.6) Aniline->Prop1 Prop2 Membrane Insertion (XLogP = 5.8) Alkyl->Prop2 Prop3 Steric Branching (Lowers Melting Point) Alkyl->Prop3

Fig 1: Structure-Property Relationship (SPR) mapping functional groups to physicochemical effects.

Physicochemical Profiling & Drug-Likeness

To evaluate the utility of 4-(8-methylnonyl)aniline in pharmacological contexts, we must analyze its adherence to Lipinski's Rule of Five. Data retrieved from the confirms its highly lipophilic nature[1].

Table 2: Physicochemical Properties & Lipinski Analysis
PropertyValueLipinski CriteriaStatus
Molecular Weight 233.39 g/mol 500 g/mol Pass
XLogP (Lipophilicity) 5.8 5.0Violation
Polar Surface Area (PSA) 26.0 Ų 140 ŲPass
H-Bond Donors 1 5Pass
H-Bond Acceptors 1 10Pass

Mechanistic Insight: The single violation of Lipinski's rules (LogP > 5) is a deliberate advantage in specific applications. In the design of ionizable lipids for mRNA delivery, a high LogP is required to ensure stable anchoring within the lipid bilayer of the endosome. Furthermore, the predicted Collision Cross Section (CCS) for the [M+H]+ adduct is 161.0 Ų, providing a reliable metric for ion mobility-mass spectrometry (IM-MS) validation ()[2].

Causality-Driven Synthetic Methodology

The Synthetic Dilemma

A naive approach to synthesizing 4-alkylanilines might involve the direct of aniline with an alkyl halide. However, this fails in practice. The primary amine of aniline acts as a strong Lewis base, immediately complexing with the Lewis acid catalyst (e.g., AlCl3​ ). This complexation severely deactivates the aromatic ring, halting electrophilic aromatic substitution[3].

To circumvent this, the optimal, high-yield synthetic route relies on the nitration of the alkylbenzene precursor, followed by a clean catalytic hydrogenation.

Synthesis Precursor 1-(8-Methylnonyl)benzene Step1 Nitration (HNO3 / H2SO4) Regioselective para-addition Precursor->Step1 Electrophilic Aromatic Substitution Intermediate 1-(8-Methylnonyl)-4-nitrobenzene Step1->Intermediate Steric hindrance favors para Step2 Catalytic Hydrogenation (H2, 10% Pd/C, EtOH) Intermediate->Step2 Reduction of -NO2 to -NH2 Product 4-(8-Methylnonyl)aniline (Target Compound) Step2->Product High yield, no over-reduction

Fig 2: Self-validating synthetic workflow for 4-(8-Methylnonyl)aniline.

Step-by-Step Experimental Protocol

Step 1: Regioselective Nitration

  • Reagents: 1-(8-Methylnonyl)benzene (1.0 eq), Nitric Acid ( HNO3​ , 68%, 1.1 eq), Sulfuric Acid ( H2​SO4​ , 98%, solvent/catalyst).

  • Procedure: Cool the H2​SO4​ to 0°C in an ice bath. Add the alkylbenzene. Dropwise, add the HNO3​ solution over 30 minutes, maintaining the internal temperature below 5°C.

  • Causality: The bulky 8-methylnonyl group provides massive steric hindrance at the ortho positions. This stereoelectronic environment strictly directs the nitronium ion ( NO2+​ ) to the para position, ensuring high regioselectivity. Keeping the temperature below 5°C prevents oxidative cleavage of the branched alkyl chain.

  • Self-Validation Check: Pouring the completed reaction mixture over crushed ice will immediately precipitate the crude 1-(8-methylnonyl)-4-nitrobenzene as a distinct pale yellow oil/solid, confirming successful nitration.

Step 2: Catalytic Hydrogenation

  • Reagents: 1-(8-Methylnonyl)-4-nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.05 eq), Absolute Ethanol (solvent), Hydrogen Gas ( H2​ , 1 atm).

  • Procedure: Dissolve the nitro intermediate in ethanol. Add Pd/C carefully under an inert argon atmosphere to prevent solvent auto-ignition. Purge the flask with H2​ gas and stir vigorously at room temperature for 4-6 hours.

  • Causality: Pd/C facilitates a clean, surface-mediated reduction of the nitro group to a primary amine. This method is vastly superior to Béchamp reduction (Fe/HCl) as it generates zero heavy-metal waste and prevents the formation of chlorinated byproducts.

  • Self-Validation Check: The reaction progress is visually monitored by H2​ gas uptake. Once the stoichiometric volume is consumed, the reaction is complete. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2) will show the complete disappearance of the yellow nitro compound (higher Rf​ ) and the emergence of a highly UV-active spot that stains purple with ninhydrin (lower Rf​ ), confirming the presence of the primary amine.

Applications in Advanced Materials & Therapeutics

  • Liquid Crystal Synthesis: Alkylanilines are frequently utilized as foundational precursors in the synthesis of liquid crystals (e.g., azomethines and Schiff bases)[4]. The rigid aromatic core of 4-(8-methylnonyl)aniline acts as the mesogen, while the branched isodecyl tail provides the necessary flexibility to induce nematic or smectic phases across broad temperature ranges.

  • Ionizable Lipids for LNPs: The primary amine can undergo reductive amination with functionalized aldehydes to create tertiary amines with a tunable pKa (~6.0 - 6.5). When combined with the highly lipophilic 8-methylnonyl tail, these molecules become potent ionizable lipids, capable of encapsulating nucleic acids at low pH and facilitating endosomal escape in the cytosol at physiological pH.

References

  • Compound CID 110201 - Molecular Properties Source: National Center for Biotechnology Information (NCBI) PubChem Database URL:[Link]

  • 4-(8-methylnonyl)aniline (C16H27N) - Collision Cross Section Data Source: PubChemLite, Luxembourg Centre for Systems Biomedicine URL:[Link]

  • Friedel–Crafts Reaction Mechanisms and Limitations Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Liquid crystalline properties and photochromism of 4-alkyl-N-(4-alkloxysalicylidene)anilines Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

A Comprehensive Guide to the Thermal Characterization of 4-(8-Methylnonyl)aniline: Thermodynamic Stability and Degradation Pathways

An in-depth technical guide on the core topic of Thermodynamic stability and thermal degradation of 4-(8-Methylnonyl)aniline. Abstract This technical guide provides a comprehensive framework for the evaluation of the the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core topic of Thermodynamic stability and thermal degradation of 4-(8-Methylnonyl)aniline.

Abstract

This technical guide provides a comprehensive framework for the evaluation of the thermodynamic stability and thermal degradation profile of 4-(8-Methylnonyl)aniline. As a molecule of interest in fields ranging from materials science to pharmaceutical development, a thorough understanding of its behavior under thermal stress is paramount for predicting its shelf-life, processing parameters, and ultimate application suitability. While specific experimental data for this compound is not widely published, this guide, grounded in established principles of thermal analysis and the behavior of structurally related aromatic amines, presents a complete methodological workflow. Researchers, scientists, and drug development professionals will find detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), alongside a discussion of predicted degradation mechanisms.

Introduction: The Significance of 4-(8-Methylnonyl)aniline

Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The introduction of a long, branched alkyl chain, as in 4-(8-Methylnonyl)aniline (C₁₆H₂₇N), can impart unique properties such as increased solubility in nonpolar matrices, modified crystallinity, and altered biological activity. These characteristics make such molecules attractive as advanced intermediates or active components themselves.

However, the utility of any chemical compound is intrinsically linked to its stability. The ability to withstand thermal stress during synthesis, purification, formulation, and storage is a critical quality attribute. This guide outlines the essential analytical techniques and theoretical considerations required to fully characterize the thermal properties of 4-(8-Methylnonyl)aniline.

Molecular Structure:

  • IUPAC Name: 4-(8-Methylnonyl)aniline

  • Molecular Formula: C₁₆H₂₇N

  • Molecular Weight: 233.40 g/mol

  • Structure: An aniline ring substituted at the para-position with a 10-carbon branched alkyl chain.

Foundational Characterization: A Prerequisite for Thermal Analysis

Before proceeding with thermal analysis, it is imperative to confirm the identity and purity of the 4-(8-Methylnonyl)aniline sample. A multi-technique approach is essential for unambiguous characterization.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structural framework of the molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the primary amine and C-H stretches of the aromatic and aliphatic portions.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide structural information through analysis of fragmentation patterns.

  • Chromatography (HPLC/GC): Assesses the purity of the compound, which is critical as impurities can significantly affect thermal analysis results.

The logical relationship between these foundational techniques and the subsequent thermal analysis is illustrated below.

cluster_0 1. Foundational Characterization (Identity & Purity) cluster_1 2. Thermal Analysis NMR NMR (¹H, ¹³C) [Structural Elucidation] DSC DSC [Thermodynamic Stability] NMR->DSC Verified Sample TGA TGA [Thermal Degradation] NMR->TGA IR IR Spectroscopy [Functional Groups] IR->DSC Verified Sample IR->TGA MS Mass Spectrometry [Molecular Weight] MS->DSC Verified Sample MS->TGA Chroma HPLC / GC [Purity Assessment] Chroma->DSC Verified Sample Chroma->TGA

Caption: Workflow from foundational analysis to thermal characterization.

Thermodynamic Stability Assessment via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This provides quantitative information on thermal transitions that are hallmarks of a material's thermodynamic stability. For 4-(8-Methylnonyl)aniline, DSC is primarily used to determine its melting point and enthalpy of fusion.

Causality Behind Experimental Choices in DSC
  • Inert Atmosphere (Nitrogen): The use of an inert gas is crucial to prevent oxidative degradation of the aniline moiety during heating, ensuring that the observed thermal events are purely physical transitions (like melting) and not chemical reactions.

  • Sealed Aluminum Pans: Using hermetically sealed pans prevents the volatilization of the sample before its melting or decomposition point, which is essential for obtaining an accurate mass-dependent enthalpy value.

  • Heating Rate (e.g., 10 °C/min): A controlled, linear heating rate is standard practice.[1] A rate of 10 °C/min typically offers a good balance between signal resolution and experimental time. Slower rates can improve the resolution of closely occurring thermal events but may broaden peaks.

Detailed Experimental Protocol: DSC
  • Sample Preparation: Accurately weigh 3-5 mg of powdered 4-(8-Methylnonyl)aniline into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibration: Hold the temperature at 25 °C for 5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Heat the sample from 25 °C to a temperature approximately 50 °C above its expected melting point at a rate of 10 °C/min.

    • Cooling Ramp (Optional): Cool the sample back to 25 °C at 10 °C/min to observe any crystallization events or glass transitions.

  • Data Analysis: Analyze the resulting heat flow curve. The melting point (Tₘ) is typically taken as the onset or peak of the endothermic melting event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Expected Data Summary: DSC
ParameterExpected ObservationSignificance
Melting Point (Tₘ) A sharp endothermic peak.A key physical constant indicative of purity. A broad peak may suggest impurities.
Enthalpy of Fusion (ΔHfus) The integrated area of the melting peak (J/g).Reflects the energy required to break the crystal lattice; related to intermolecular forces.
Glass Transition (T₉) A step change in the baseline (if amorphous).Indicates a transition from a rigid to a more mobile state in amorphous regions.

Thermal Degradation Profile via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5][6] It is the primary technique for determining the thermal stability and decomposition profile of a material. For 4-(8-Methylnonyl)aniline, TGA will identify the temperature at which it begins to degrade and the kinetics of its decomposition.

Causality Behind Experimental Choices in TGA
  • Atmosphere (Inert vs. Oxidative):

    • Nitrogen (Inert): Analysis in an inert atmosphere reveals the inherent thermal stability of the molecular structure, with degradation proceeding through pyrolysis. This is the standard for assessing intrinsic stability.

    • Air (Oxidative): Analysis in air introduces oxygen, which can lead to oxidation reactions. Decomposition often occurs at lower temperatures in air compared to nitrogen, which is critical information for applications where the compound is exposed to ambient conditions at elevated temperatures.

  • Crucible Type (Alumina): Alumina (Al₂O₃) crucibles are recommended for their high thermal stability and chemical inertness, ensuring they do not react with the sample or its degradation products.[6]

  • Heating Rate (10 °C/min): As with DSC, a 10 °C/min heating rate provides a good standard for comparison, offering a clear decomposition profile without excessive experimental time.[6]

Detailed Experimental Protocol: TGA
  • Sample Preparation: Weigh 5-10 mg of the 4-(8-Methylnonyl)aniline sample directly into a tared alumina TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with the desired gas (high-purity nitrogen or air) at a flow rate of 50-100 mL/min.

  • Thermal Program:

    • Equilibration: Hold at 30 °C for 10 minutes to allow the balance to stabilize and purge the furnace.

    • Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint decomposition temperatures.

Prep 1. Sample Preparation (5-10 mg in Alumina Crucible) Load 2. Instrument Loading (Place on TGA Balance) Prep->Load Purge 3. System Purge (N₂ or Air Atmosphere) Load->Purge Equilibrate 4. Equilibration (Hold at 30°C) Purge->Equilibrate Heat 5. Heating Program (Ramp 10°C/min to 600°C) Equilibrate->Heat Analyze 6. Data Analysis (Mass vs. Temp Curve) Heat->Analyze cluster_0 Inert Atmosphere (Pyrolysis) cluster_1 Initial Scission cluster_2 Products Parent 4-(8-Methylnonyl)aniline C₁₆H₂₇N Scission1 Benzylic C-C Cleavage Parent->Scission1 Δ (Heat) Scission2 Alkyl Chain Fragmentation Parent->Scission2 Δ (Heat) Products Volatile Fragments (Alkenes, Aromatic Radicals) Scission1->Products Scission2->Products Char Carbonaceous Char (High Temp Residue) Products->Char >500°C

Caption: Proposed pyrolytic degradation pathway for 4-(8-Methylnonyl)aniline.

Under an Oxidative Atmosphere (Air):

In the presence of oxygen, degradation pathways are more complex and typically occur at lower temperatures.

  • Oxidation of the Amine: The primary amine group is susceptible to oxidation.

  • Oxidation of the Alkyl Chain: The aliphatic chain can undergo oxidation to form hydroperoxides, which then decompose to form a variety of oxygenated species (alcohols, ketones, carboxylic acids).

  • Ring Oxidation: At higher temperatures, the aromatic ring itself can be oxidized, leading to complete combustion and the formation of CO₂, H₂O, and nitrogen oxides.

Evolved Gas Analysis (EGA): Identifying Degradation Products

To validate the proposed degradation pathways, coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is highly recommended. [7]This allows for the real-time identification of the gaseous products evolved during each mass loss step, providing direct evidence for the fragmentation patterns.

Conclusion

This guide establishes a robust, scientifically-grounded framework for the comprehensive thermal characterization of 4-(8-Methylnonyl)aniline. By employing a systematic approach that combines foundational analysis (NMR, MS, IR) with detailed thermal analysis (DSC, TGA), researchers can obtain critical data on its thermodynamic stability and degradation behavior. The detailed protocols and mechanistic insights provided herein serve as a self-validating system for ensuring the generation of reliable and reproducible data, which is essential for the successful application of this and similar molecules in advanced materials and pharmaceutical development.

References

  • BenchChem.
  • Journal of Thermal Analysis and Calorimetry.
  • ResearchGate.
  • Hui, L., et al.
  • International Journal of Applied Biology and Pharmaceutical Technology. Differential Scanning Calorimetry: A Review. (2020).
  • ResolveMass Laboratories Inc. Thermogravimetric Analysis (TGA)
  • PubChem. 4-(8-methylnonyl)aniline.
  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Echemi. Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024).
  • BenchChem. Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide.
  • TG-FTIR Analysis of Thermal Degradation of Bischofite's Crystals with Aniline Hydrochloride. (2025).
  • RSC Publishing.
  • PubMed. Ab initio investigation of the thermal decomposition of n-butylcyclohexane. (2014).

Sources

Foundational

Spectroscopic Elucidation of 4-(8-Methylnonyl)aniline: A Comprehensive Guide to IR and NMR Characterization

Executive Summary The structural characterization of long-chain alkylanilines demands a rigorous, multi-modal spectroscopic approach. 4-(8-Methylnonyl)aniline ( C16​H27​N , MW: 233.39 g/mol ) is a highly specialized para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of long-chain alkylanilines demands a rigorous, multi-modal spectroscopic approach. 4-(8-Methylnonyl)aniline ( C16​H27​N , MW: 233.39 g/mol ) is a highly specialized para-substituted aniline featuring a polar primary amine headgroup and a lipophilic, branched isodecyl tail[1]. Such compounds serve as critical intermediates in the synthesis of [2], lipidic drug delivery systems, and[2].

This whitepaper provides an authoritative, step-by-step guide to the structural elucidation of 4-(8-Methylnonyl)aniline using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy. By examining the causality behind the experimental parameters—such as relaxation delays and phase corrections—this guide establishes a self-validating framework for robust analytical characterization.

Experimental Workflow & Self-Validating Protocols

To ensure absolute scientific integrity, spectroscopic data must be generated through self-validating workflows. The methodologies below are designed to eliminate instrumental artifacts and ensure quantitative accuracy, a critical requirement when distinguishing branched alkyl chains from their linear isomers (e.g., )[3].

Methodology 1: ATR-FTIR Spectroscopy

Because 4-(8-Methylnonyl)aniline is a high-boiling, viscous liquid at room temperature, Attenuated Total Reflectance (ATR) is the optimal sampling technique. It avoids the moisture interference inherent to KBr pellet pressing, which can obscure the critical N-H stretching region.

  • Instrument Validation: Prior to sample analysis, scan a standard polystyrene calibration film. Verify that the characteristic bands at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their theoretical values.

  • Background Acquisition: Collect a 32-scan background spectrum of the clean, dry diamond crystal to digitally subtract atmospheric H2​O and CO2​ .

  • Sample Application: Apply 2–3 drops of neat 4-(8-Methylnonyl)aniline directly onto the ATR diamond crystal. Ensure intimate contact without trapping air bubbles, as the evanescent wave penetrates only 0.5–2.0 µm into the sample.

  • Data Acquisition: Acquire 64 transients at a resolution of 4 cm⁻¹.

Methodology 2: High-Resolution NMR Spectroscopy (1H and 13C)Nuclear Magnetic Resonance (NMR) spectroscopy[4] is the definitive tool for mapping the carbon-hydrogen framework.
  • Sample Preparation: Dissolve 20 mg (for ¹H) or 60 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal zero-point reference, ensuring chemical shift accuracy.

  • Field Frequency Locking & Shimming: Lock the spectrometer to the deuterium resonance of CDCl3​ . Perform rigorous gradient shimming to achieve a highly homogeneous magnetic field. Poor shimming will artificially broaden the terminal isopropyl doublet, leading to misinterpretation.

  • Pulse Sequence & Relaxation Delay (Causality): For ¹H NMR, utilize a 90° excitation pulse with a 5-second relaxation delay ( D1​ ) . Why? The highly mobile protons in the terminal methyl groups possess longer longitudinal relaxation times ( T1​ ) than the rigid aromatic protons. A short delay prevents the methyl protons from returning to thermal equilibrium, resulting in an underestimated integration value that could mask the presence of the branched chain.

  • Data Processing: Apply a zero-order phase correction and a multipoint baseline correction to ensure the integration of the aliphatic envelope is strictly quantitative.

G A 1. Sample Preparation Neat (IR) / CDCl3 + TMS (NMR) B 2. Instrument Validation Polystyrene Film / Lock & Shim A->B C 3A. ATR-FTIR Acquisition 64 Scans, 4 cm⁻¹ Res B->C D 3B. NMR Acquisition 400 MHz, 90° Pulse, 5s Delay B->D E 4. Data Processing Baseline Correction & Integration C->E D->E F 5. Structural Elucidation 4-(8-Methylnonyl)aniline E->F

Spectroscopic validation workflow for the structural elucidation of 4-(8-Methylnonyl)aniline.

Vibrational Spectroscopy (FT-IR) Analysis

The IR spectrum of 4-(8-Methylnonyl)aniline is defined by the dichotomy of its functional groups. The primary amine ( NH2​ ) yields two distinct stretching bands due to the quantum mechanical coupling of the two hydrogen atoms (symmetric and asymmetric stretching).

Crucially, the terminal 8-methylnonyl group (an isodecyl structure) possesses a gem-dimethyl terminus. This structural feature causes the symmetric C-H bending mode (the "umbrella" mode) to split into a characteristic doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹. This splitting is the definitive vibrational proof that the alkyl chain is branched, distinguishing it from the single ~1375 cm⁻¹ peak observed in linear [4].

Table 1: FT-IR Spectral Assignments
Wavenumber (cm⁻¹)Intensity & ShapeVibrational ModeStructural Assignment & Causality
~3440, 3370Weak, Sharp (Doublet)N-H StretchAsymmetric and symmetric stretching of the primary amine ( NH2​ ).
3020 - 3050WeakC-H Stretch ( sp2 )Aromatic ring C-H stretching.
2958, 2925, 2850Strong, SharpC-H Stretch ( sp3 )Aliphatic chain stretching. 2958 cm⁻¹ corresponds to the terminal methyls.
1620, 1515Medium, SharpC=C StretchAromatic ring skeletal vibrations.
1380, 1365Medium (Split Doublet)C-H Bend (Symmetric)Diagnostic: Umbrella mode split caused by the gem-dimethyl (isopropyl) terminus.
1265MediumC-N StretchAryl-nitrogen bond stretching.
820Strong, BroadC-H Out-of-Plane BendCharacteristic of para-disubstituted benzene rings (adjacent 2H wagging).

Nuclear Magnetic Resonance (NMR) Characterization

¹H NMR Causality and Electronic Effects

The ¹H NMR spectrum is governed by the opposing electronic effects of the para-substituents. The amine group is a powerful π -electron donor (+R effect), which drastically increases electron density at the ortho and para positions. Consequently, the aromatic protons ortho to the NH2​ group (C2, C6) are heavily shielded and resonate upfield at ~6.62 ppm[4].

Conversely, the alkyl chain is a weak σ -electron donor (+I effect via hyperconjugation). The protons ortho to the alkyl group (C3, C5) are less shielded, resonating at ~6.95 ppm. This electronic disparity creates a classic, heavily leaning AA'BB' multiplet (roofing effect)[5].

In the aliphatic region, the terminal isopropyl group is the defining feature. Because the two methyl groups at the end of the chain are chemically equivalent, they couple to the adjacent methine proton (C8'), appearing as a clean 6-proton doublet at 0.86 ppm[3].

Table 2: ¹H NMR Data (400 MHz, CDCl3​ , 298 K)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Coupling Dynamics
6.95Doublet ( J=8.4 Hz)2HAromatic H (C3, C5)Ortho to alkyl chain; less shielded due to weak +I effect.
6.62Doublet ( J=8.4 Hz)2HAromatic H (C2, C6)Ortho to NH2​ ; highly shielded by strong +R resonance effect.
3.50Broad Singlet2HAmine ( NH2​ )Exchangeable with D2​O ; broadened by quadrupolar relaxation of ¹⁴N.
2.48Triplet ( J=7.6 Hz)2HBenzylic CH2​ (C1')Deshielded by the magnetic anisotropy of the aromatic ring.
1.55Multiplet2HAliphatic CH2​ (C2')Adjacent to the benzylic position.
1.50Multiplet1HMethine CH (C8')Couples to the adjacent CH2​ and the two terminal methyl groups.
1.25 - 1.35Multiplet10HBulk CH2​ EnvelopeC3' to C7' methylenes; overlapping due to similar chemical environments.
0.86Doublet ( J=6.6 Hz)6HTerminal CH3​ (x2)Diagnostic: 6H doublet proves the presence of the terminal isopropyl group.
¹³C NMR Structural Mapping

The ¹³C NMR spectrum provides an orthogonal validation of the carbon skeleton. The ipso-carbon attached to the electronegative nitrogen (C1) is highly deshielded (~144.0 ppm), while the carbon attached to the alkyl chain (C4) resonates at ~133.5 ppm[4]. The aliphatic region clearly resolves the benzylic carbon (C1' at 35.2 ppm) and the terminal methyl carbons (22.6 ppm).

Table 3: ¹³C NMR Data (100 MHz, CDCl3​ , 298 K)
Chemical Shift (ppm)Carbon TypeAssignmentElectronic Environment
144.0Quaternary (C)C1 (Ar- NH2​ )Deshielded by electronegative nitrogen atom.
133.5Quaternary (C)C4 (Ar-Alkyl)Substituted aromatic carbon.
129.1Methine (CH)C3, C5 (Ar)Meta to amine, ortho to alkyl chain.
115.2Methine (CH)C2, C6 (Ar)Ortho to amine; shielded by resonance.
39.0Methylene ( CH2​ )C7'Adjacent to the branched methine center.
35.2Methylene ( CH2​ )C1' (Benzylic)Deshielded by the adjacent aromatic ring.
31.8, 29.5 - 30.0Methylene ( CH2​ )C2' - C6'Bulk aliphatic chain carbons.
28.0Methine (CH)C8'Branch point of the isodecyl tail.
22.6Methyl ( CH3​ )C9', 8-MethylEquivalent terminal methyl carbons.

Conclusion

The unambiguous characterization of 4-(8-Methylnonyl)aniline relies on the synergistic interpretation of IR and NMR data. The self-validating protocols outlined herein ensure that critical structural nuances—specifically the gem-dimethyl split in the IR spectrum (~1380/1365 cm⁻¹) and the 6H terminal doublet in the ¹H NMR spectrum (0.86 ppm)—are captured accurately. By understanding the causality of electronic resonance (+R) and hyperconjugation (+I) on the aromatic system, researchers can definitively map the molecular architecture of this complex alkylaniline.

References

  • Title: 4-Decylaniline | C16H27N | CID 92309 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Compound CID 110201 - 4-(8-methylnonyl)aniline Source: PubChem / ChemistryTools URL: [Link]

  • Title: Palladium-Catalyzed Oxidative Amination of Activated Olefins with N-Alkyl Anilines Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection Source: ACS Omega URL: [Link]

Sources

Exploratory

Toxicity Profile and In Vitro Safety Data for 4-(8-Methylnonyl)aniline: A Technical Whitepaper

[label="Comet Assay\n(DNA Damage)", fillcolor="#EA433 Finalizing the Whitepaper I'm now integrating the final edits, including the revised DOT diagrams for clarity and updated captions. The "References" section is almost...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Comet Assay\n(DNA Damage)", fillcolor="#EA433

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Executive Summary

In predictive toxicology, the safety evaluation of long-chain alkylanilines presents a complex challenge. 4-(8-Methylnonyl)aniline (PubChem CID 110201) is a branched decylaniline derivative characterized by a highly lipophilic alkyl chain coupled to a primary aromatic amine. This structural motif acts as a dual-edged sword: the lipophilicity drives rapid intracellular partitioning, while the aniline moiety serves as a well-documented structural alert for bioactivation.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and standardized in vitro safety profiling protocols for 4-(8-Methylnonyl)aniline. By leveraging analog read-across data from established aniline toxicity models, we provide a comprehensive framework for evaluating the hematotoxic, genotoxic, and cytotoxic potential of this compound.

Physicochemical Properties & Drug-Likeness

Understanding the molecular descriptors of 4-(8-Methylnonyl)aniline is the first step in predicting its toxicokinetic behavior. The compound violates one of Lipinski’s Rule of Five (LogP > 5), indicating extreme lipophilicity[1].

Table 1: Physicochemical and Molecular Descriptors

PropertyValueToxicological Implication
CAS Number 68411-48-3 (Class)Identifies the branched decylaniline family.
Molecular Formula C16H27NLong alkyl chain drives hydrophobic interactions.
Molecular Weight 233.39 g/mol Readily absorbed across cellular membranes[1].
Polar Surface Area (PSA) 26.0 ŲHigh membrane permeability; potential for BBB crossing.
Predicted LogP 5.8High bioaccumulation potential; requires hepatic clearance.
H-Bond Donors/Acceptors 1 / 1Favorable for specific protein binding (e.g., CYP450 active sites).

Data sourced from PubChem CID 110201[1].

Mechanistic Toxicology: The Alkylaniline Paradigm

The toxicity of 4-(8-Methylnonyl)aniline is not primarily driven by the parent compound, but rather by its phase I metabolites. Because of its high LogP (5.8), the compound is heavily reliant on hepatic clearance, forcing it through Cytochrome P450 (CYP1A2 and CYP2E1) pathways.

P450-Mediated Bioactivation

Alkylanilines undergo CYP450-catalyzed oxidation of the amino group to form an N-hydroxylamine intermediate[2]. Subsequent Phase II esterification (via N-acetyltransferases or sulfotransferases) creates an unstable ester that undergoes heterolysis. This yields a highly reactive nitrenium ion , a potent electrophile that forms covalent adducts with DNA bases, driving mutagenesis[2].

MetabolicPathway A 4-(8-Methylnonyl)aniline (Parent Compound) B CYP450 Oxidation (CYP1A2 / CYP2E1) A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C D Phase II Esterification (NAT/SULT) C->D E Reactive Nitrenium Ion D->E Heterolysis F DNA Adduct Formation (Genotoxicity) E->F Covalent Binding G ROS Generation & Oxidative Stress E->G Redox Cycling

Fig 1: P450-mediated metabolic activation and genotoxicity pathway of alkylanilines.

Hematotoxicity and Splenic Accumulation

In vivo, the hallmark of aniline toxicity is hematotoxicity. The N-hydroxylamine metabolites induce methemoglobinemia by oxidizing the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), severely impairing oxygen transport[3]. Damaged erythrocytes are subsequently scavenged in the red pulp of the spleen. Chronic exposure leads to haemosiderin accumulation, stromal hyperplasia, and potentially splenic tumors, a phenomenon well-documented in rodent bioassays[4][5].

Envelope Stress and Membrane Disruption

Recent proteomic analyses have unveiled a novel facet of aniline toxicity: the induction of acute envelope stress. Exposure to aniline derivatives triggers the up-regulation of envelope stress response (ESR) proteins and the formation of extracellular polymeric substances (EPS)[6]. For a highly lipophilic molecule like 4-(8-Methylnonyl)aniline, direct intercalation into lipid bilayers is highly probable, exacerbating membrane disruption and cellular toxicity.

Quantitative Toxicity Thresholds (Analog Read-Across)

Due to the specific nature of 4-(8-Methylnonyl)aniline, we utilize read-across data from closely related alkylanilines to establish baseline safety thresholds.

Table 2: Toxicological Endpoints for Alkylaniline Derivatives

EndpointAssay / ModelObserved Value / ThresholdReference
Acute Oral Toxicity (LD50) Rat~442 - 930 mg/kg bwOECD SIDS[4]
Subacute LOAEL Rat (Oral)4 mg/kg bw/dayBfR Assessment[5]
Methemoglobinemia NOEL Human~0.2 mg/kg bwEU Risk Assessment[3]
In Vitro Mutagenicity Ames Test (with S9)Positive (Strain-dependent)PMC[2]
Dermal LD50 Rabbit~1540 mg/kg bwOECD SIDS[4]

Standardized In Vitro Safety Protocols

To accurately assess the safety profile of 4-(8-Methylnonyl)aniline, experimental workflows must account for its requirement for metabolic activation and its high lipophilicity.

InVitroWorkflow S1 Compound Preparation (DMSO Stock) S2 Cell Culture Dosing (HepG2 / AA8 Cells) S1->S2 S3 Viability Assay (MTT / CellTiter-Glo) S2->S3 S4 Genotoxicity Screening (Ames / Micronucleus) S2->S4 S5 ROS Quantification (DCFDA Assay) S2->S5 S6 Data Synthesis & Safety Profiling S3->S6 S4->S6 S5->S6

Fig 2: Multiparametric in vitro safety screening workflow for alkylanilines.

Protocol A: High-Throughput Cytotoxicity Profiling (HepG2 Model)

Causality: HepG2 cells are selected over standard fibroblasts because they retain basal CYP450 activity, which is critical for generating the toxic N-hydroxylamine metabolites of alkylanilines.

  • Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 4-(8-Methylnonyl)aniline in anhydrous DMSO.

  • Dosing: Perform serial dilutions to achieve final assay concentrations (0.1 - 100 µM).

    • Validation Control: Ensure final DMSO concentration remains ≤0.1% (v/v) across all wells to prevent solvent-induced cytotoxicity. Include 1% Triton X-100 as a positive control for 100% cell death.

  • Incubation: Expose cells to the compound for 48 hours.

  • Viability Assessment: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow metabolically active cells to reduce MTT to formazan.

  • Readout: Remove media, add 100 µL DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

Protocol B: In Vitro Micronucleus Assay (Genotoxicity)

Causality: Because aniline derivatives require exogenous metabolic activation to form DNA-reactive nitrenium ions, the inclusion of a rat liver S9 fraction is mandatory[2].

  • Cell Preparation: Cultivate AA8 (Chinese hamster ovary) cells, chosen for their well-characterized nucleotide excision repair (NER) status[2].

  • Treatment & Activation: Treat cells with sub-lethal concentrations of 4-(8-Methylnonyl)aniline in the presence and absence of a 5% rat liver S9 fraction.

    • Validation Control: Use Cyclophosphamide (a known pro-mutagen) as a positive control to validate the metabolic competence of the S9 fraction.

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) to the culture to block cytokinesis, forcing dividing cells into a binucleated state.

  • Fixation & Staining: After 24 hours, harvest the cells, fix with methanol:acetic acid (3:1), and stain with Acridine Orange.

  • Scoring: Using fluorescence microscopy, analyze 2,000 binucleated cells per concentration to quantify the formation of micronuclei (fragments of chromosomes left behind during anaphase).

Conclusion

The safety profile of 4-(8-Methylnonyl)aniline is dictated by its lipophilicity and its capacity for CYP450-mediated bioactivation. In vitro safety assessments must utilize metabolically competent systems (e.g., HepG2 or S9-supplemented assays) to accurately capture the genotoxic and cytotoxic risks posed by its nitrenium ion metabolites. By adhering to the self-validating protocols outlined above, toxicologists can accurately map the risk thresholds of this complex alkylaniline.

References

  • Compound CID 110201 - 4-(8-methylnonyl)aniline . Chemistry Tools / PubChem Data. 1

  • Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species . PubMed Central (PMC). 2

  • Risk Assessment of Aniline . European Commission (europa.eu). 3

  • SIDS Initial Assessment Profile: Aniline . OECD. 4

  • New insights into aniline toxicity: Aniline exposure triggers envelope stress . PubMed. 6

  • Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding . BfR (bund.de).5

Sources

Foundational

Crystallography and Structural Analysis of 4-(8-Methylnonyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and detailed structural analysis of 4-(8-M...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and detailed structural analysis of 4-(8-Methylnonyl)aniline. While a published crystal structure for this specific long-chain alkyl aniline is not currently available, this document outlines a robust methodology based on established chemical principles and crystallographic techniques. We present a plausible synthetic pathway, explore strategies for obtaining high-quality single crystals of this flexible molecule, and detail the subsequent single-crystal X-ray diffraction (SCXRD) analysis. The guide emphasizes the interpretation of the crystal structure, with a focus on understanding the interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions, which are anticipated to govern the solid-state architecture. This document is intended to serve as a practical and theoretical resource for researchers engaged in the structural characterization of novel organic compounds, particularly those with long alkyl chains, which are of increasing interest in materials science and pharmaceutical development.

Introduction: The Significance of Long-Chain Alkyl Anilines

Aniline and its derivatives are fundamental building blocks in a vast array of chemical industries, from pharmaceuticals and agrochemicals to dyes and polymers. The introduction of long alkyl chains onto the aniline scaffold, as in 4-(8-Methylnonyl)aniline, imparts unique physicochemical properties. These modifications can influence solubility, membrane permeability, and self-assembly behavior, making such molecules attractive for applications in drug delivery, liquid crystals, and organic electronics.

The three-dimensional arrangement of molecules in the solid state is a critical determinant of a compound's bulk properties. Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating this atomic-level architecture.[1][2] By providing precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, SCXRD allows for a deep understanding of structure-property relationships.[3] For a molecule like 4-(8-Methylnonyl)aniline, with its combination of a polar aromatic head and a long, flexible nonpolar tail, the crystal packing is expected to be a fascinating interplay of directional hydrogen bonds and non-directional van der Waals forces.[4][5] This guide will walk through the necessary steps to uncover this structural information.

Synthesis and Purification of 4-(8-Methylnonyl)aniline

A reliable synthesis of high-purity 4-(8-Methylnonyl)aniline is the essential first step for successful crystallization. A plausible and efficient synthetic route involves a two-step process: Friedel-Crafts acylation of acetanilide followed by a Clemmensen reduction.

Synthetic Pathway

The proposed synthesis is outlined below:

Synthesis_of_4-(8-Methylnonyl)aniline Acetanilide Acetanilide Intermediate 4'-(8-Methylnonanoyl)acetanilide Acetanilide->Intermediate AlCl₃ (Lewis Acid) Friedel-Crafts Acylation Step 1 MethylnonanoylChloride 8-Methylnonanoyl Chloride Product 4-(8-Methylnonyl)aniline Intermediate->Product Zn(Hg), conc. HCl Clemmensen Reduction Step 2

Caption: Proposed two-step synthesis of 4-(8-Methylnonyl)aniline.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation of Acetanilide

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

  • Addition of Reactants: Cool the suspension in an ice bath. Dissolve acetanilide in the same solvent and add it dropwise to the stirred suspension.

  • Acylation: Add 8-methylnonanoyl chloride dropwise via the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained between 0-5 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 4'-(8-Methylnonanoyl)acetanilide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Step 2: Clemmensen Reduction of 4'-(8-Methylnonanoyl)acetanilide

  • Preparation of Zinc Amalgam: Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a dilute solution of mercuric chloride (HgCl₂) for a short period. Decant the aqueous solution and wash the amalgam with water.

  • Reduction: In a round-bottom flask equipped with a reflux condenser, add the purified 4'-(8-Methylnonanoyl)acetanilide, the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene. Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(8-Methylnonyl)aniline. This product can be further purified by vacuum distillation or column chromatography to obtain a high-purity sample suitable for crystallization.

Characterization of the Final Product

Prior to crystallization attempts, the identity and purity of the synthesized 4-(8-Methylnonyl)aniline should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches of the amine, C-H stretches of the alkyl chain, and aromatic C=C vibrations).

Single-Crystal Growth: Navigating the Challenges of Flexibility

Obtaining high-quality single crystals of flexible molecules like 4-(8-Methylnonyl)aniline can be challenging due to the conformational freedom of the long alkyl chain, which can lead to the formation of oils or poorly ordered solids.[6] A systematic approach exploring various crystallization techniques is therefore essential.

General Principles for Crystallizing Flexible and Oily Compounds
  • Slow Evaporation: This is often the first method to try. A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical; a solvent with moderate volatility is often ideal.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to a lower temperature, inducing crystallization. The cooling rate should be carefully controlled to promote the growth of a few large crystals rather than many small ones.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface of the two solvents.

Recommended Crystallization Protocol for 4-(8-Methylnonyl)aniline
  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Initial Crystallization Trials: Set up small-scale crystallization experiments using the most promising solvents and techniques. For 4-(8-Methylnonyl)aniline, a nonpolar solvent like hexane or a slightly more polar solvent like toluene, or a mixture of the two, is a good starting point.

  • Refinement of Conditions: If initial trials yield microcrystalline material, oils, or no crystals, systematically vary the conditions. This includes changing the solvent system, adjusting the concentration, and modifying the cooling or evaporation rate.

  • Seeding: If small crystals are obtained, they can be used as seeds to promote the growth of larger, higher-quality crystals in a fresh, supersaturated solution.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals (typically 0.1-0.3 mm in each dimension) are obtained, the next step is to determine their three-dimensional structure using SCXRD.[7]

Experimental Workflow

SCXRD_Workflow CrystalSelection Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Integration & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The crystal is then flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[5] The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic positions, thermal parameters, and other structural parameters are refined against the experimental data using full-matrix least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.

Interpretation of the Crystal Structure

The final output of a successful SCXRD analysis is a detailed model of the atomic arrangement in the crystal. For 4-(8-Methylnonyl)aniline, the analysis would focus on several key aspects.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 4-(8-Methylnonyl)aniline, based on typical values for related aniline derivatives.[8][9]

ParameterHypothetical Value
Chemical FormulaC₁₆H₂₇N
Formula Weight233.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)20.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1720
Z4
Calculated Density (g/cm³)0.90
Temperature (K)100
R-factor< 0.05
Molecular Conformation and Geometry

The analysis would reveal the precise conformation of the 8-methylnonyl chain. It is likely to adopt a largely extended, all-trans conformation to maximize van der Waals interactions with neighboring chains.[4] The geometry of the aniline ring and the C-N bond length would also be of interest, providing insights into the electronic effects of the long alkyl substituent.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-(8-Methylnonyl)aniline is expected to be dominated by a combination of hydrogen bonding involving the amine group and van der Waals interactions of the alkyl chains.

  • Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, forming N-H···N hydrogen bonds between adjacent aniline moieties.[10][11] This would likely lead to the formation of chains or layers of the aromatic head groups.

  • van der Waals Interactions: The long alkyl tails are expected to pack in a way that maximizes van der Waals interactions, likely forming interdigitated or layered structures. The packing efficiency of these chains will significantly influence the overall crystal density and stability.[4][7]

  • π-π Stacking: Depending on the relative orientation of the aniline rings, π-π stacking interactions may also play a role in stabilizing the crystal structure.

Intermolecular_Interactions cluster_0 Aniline Head Groups cluster_1 Alkyl Tails Aniline1 Aniline Ring 1 Aniline2 Aniline Ring 2 Aniline1->Aniline2 N-H···N Hydrogen Bond Alkyl1 Alkyl Chain 1 Aniline1->Alkyl1 Aniline3 Aniline Ring 3 Aniline2->Aniline3 π-π Stacking Alkyl2 Alkyl Chain 2 Aniline2->Alkyl2 Alkyl1->Alkyl2 van der Waals Interactions

Caption: A conceptual diagram illustrating the key intermolecular interactions expected in the crystal structure of 4-(8-Methylnonyl)aniline.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, approach to the synthesis, crystallization, and structural analysis of 4-(8-Methylnonyl)aniline. By following the detailed protocols for synthesis and employing a systematic approach to crystallization, it should be possible to obtain single crystals suitable for X-ray diffraction. The subsequent structural analysis will provide invaluable insights into the solid-state conformation and packing of this long-chain aniline derivative, elucidating the interplay of hydrogen bonding and van der Waals forces that govern its supramolecular architecture. This knowledge is crucial for the rational design of new materials and pharmaceuticals with tailored properties.

References

  • Effect of Alkyl Chain Length and Linker Atom on the Crystal Packing in 6,12-Dialkoxy- and 6,12-Dialkylsulfanyl-Benzo[1,2-b:4,5-b′]bis[b]benzothiophenes. Crystal Growth & Design. [Link]

  • Aniline–phenol recognition: from solution through supramolecular synthons to cocrystals. IUCrJ. [Link]

  • Flexible Organic Crystalline Fibers and Loops with Strong Second Harmonic Generation. Journal of the American Chemical Society. [Link]

  • Impact of Alkyl Chain Length on Small Molecule Crystallization and Nanomorphology in Squaraine-Based Solution Processed Solar Cells. The Journal of Physical Chemistry C. [Link]

  • Crystal Engineering. World Scientific. [Link]

  • Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder. Proceedings of the National Academy of Sciences. [Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. [Link]

  • Toward On-Demand Polymorphic Transitions of Organic Crystals via Side Chain and Lattice Dynamics Engineering. Journal of the American Chemical Society. [Link]

  • Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • Intermolecular Interactions. Sherrill Group. [Link]

  • Structural Chemistry of Anilines. ResearchGate. [Link]

  • Structure, binding energy, and intermolecular modes for the aniline/ammonia van der Waals clusters. AIP Publishing. [Link]

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Protocols & Analytical Methods

Method

Analytical Mastery: HPLC Method Development and Validation for 4-(8-Methylnonyl)aniline

Executive Summary The quantification of highly lipophilic basic compounds like 4-(8-Methylnonyl)aniline requires a rigorous, mechanistically driven approach to High-Performance Liquid Chromatography (HPLC). Standard reve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly lipophilic basic compounds like 4-(8-Methylnonyl)aniline requires a rigorous, mechanistically driven approach to High-Performance Liquid Chromatography (HPLC). Standard reversed-phase (RP) methods often fail for such molecules, resulting in excessive retention times, severe peak tailing, and poor reproducibility. This application note details a ground-up, self-validating protocol designed specifically for 4-(8-Methylnonyl)aniline, leveraging physicochemical profiling, stationary phase selectivity, and mobile phase thermodynamics.

Physicochemical Profiling & Chromatographic Causality

To engineer a robust method, we must first deconstruct the analyte. 4-(8-Methylnonyl)aniline presents two distinct, competing chromatographic challenges:

  • Extreme Hydrophobicity: The molecule features a 10-carbon equivalent branched aliphatic tail (8-methylnonyl group). In RP-HPLC, retention is primarily driven by hydrophobicity; as the alkyl chain length increases, the analyte partitions more strongly into the non-polar stationary phase, leading to exponentially longer retention times[1].

  • Basic Amine Functionality: The aniline nitrogen possesses a pKa of approximately 4.6. In standard neutral mobile phases, this basic moiety acts as a strong hydrogen-bond donor/acceptor, interacting with acidic, unreacted silanol groups (Si-O⁻) on the silica matrix. This secondary "silanophilic" interaction is the root cause of peak asymmetry and tailing for basic compounds[2].

Mechanism Analyte 4-(8-Methylnonyl)aniline (Basic Amine + Alkyl Tail) Hydrophobic Hydrophobic Partitioning (Alkyl Tail ↔ Stationary Phase) Analyte->Hydrophobic Primary Retention Silanophilic Silanophilic Interaction (Amine ↔ Ionized Silanol) Analyte->Silanophilic Secondary Interaction Sharp Sharp Symmetrical Peak (Low pH / End-capped) Hydrophobic->Sharp Optimized Conditions Tailing Peak Tailing / Asymmetry (Sub-optimal Conditions) Silanophilic->Tailing High pH / Active Silica

Fig 1. Dual-mode retention mechanism and its effect on chromatographic peak shape.

Strategic Method Design

To achieve sharp, symmetrical peaks, the method must suppress secondary silanophilic interactions while managing the extreme hydrophobicity of the alkyl tail.

Stationary Phase Selection

While C18 is the historical default for RP-HPLC, the extreme lipophilicity of the 8-methylnonyl tail can lead to excessive retention times and peak broadening on heavily loaded C18 columns[3]. For basic compounds, hybrid silica or 2 columns are generally preferred because they drastically reduce the density of residual silanol groups[4].

Table 1: Stationary Phase Evaluation Matrix

Column PhaseHydrophobic RetentionSilanol ActivitySuitability for 4-(8-Methylnonyl)aniline
Standard C18 (Type A) Very HighHighPoor: Severe tailing and excessive run times.
End-capped C18 (Type B) HighLowGood: Sharp peaks, but requires high organic modifier.
End-capped C8 (Type B) ModerateLowOptimal: Ideal balance of retention and peak symmetry.
Phenyl-Hexyl ModerateLowAlternative: Offers unique π-π selectivity for the aniline ring.
Mobile Phase & pH Causality

The causality of pH selection is binary: we must control the ionization state of both the analyte and the stationary phase.

By utilizing a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA):

  • Analyte Ionization: The aniline amine (pKa ~4.6) is fully protonated ( NH3+​ ). This prevents the analyte from existing in a mixed ionization state, which would otherwise cause peak splitting or shifting retention times[5].

  • Silica Neutralization: The residual silanols on the silica surface (pKa ~3.5–4.5) are protonated (neutralized to Si-OH). This effectively shuts down the ion-exchange mechanism that causes tailing[2][5].

Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity and superior mass transfer properties, which yield sharper peaks for bulky lipophilic compounds.

Workflow Start 1. Physicochemical Profiling pKa ~4.6 | High LogP ColSelect 2. Stationary Phase Selection End-capped C8 / Type B Silica Start->ColSelect MobilePhase 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) + ACN ColSelect->MobilePhase Gradient 4. Gradient Elution Design 50% to 95% Organic Ramp MobilePhase->Gradient SST 5. System Suitability (SST) Validate Tailing & Carryover Gradient->SST

Fig 2. Step-by-step HPLC method development workflow for lipophilic anilines.

Detailed Experimental Protocol

Reagents & Instrumentation
  • Mobile Phase A: 0.1% TFA in HPLC-grade Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (v/v).

  • Column: Waters XBridge C8 or equivalent Type B end-capped C8 (150 mm × 4.6 mm, 3.5 µm).

  • Detector: UV Photodiode Array (PDA) set to 254 nm (aniline chromophore maximum).

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the hydrophobic tail).

Gradient Elution Program

Because of the compound's high LogP, an isocratic method would require an impractically high organic concentration, risking poor retention of early-eluting polar impurities. A steep gradient ensures focusing of the analyte band at the head of the column before rapid elution.

Table 2: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.05050Initial
2.01.05050Isocratic hold (Focusing)
10.01.0595Linear Ramp
14.01.0595Wash (Elute highly lipophilic impurities)
14.11.05050Return to initial
20.01.05050Re-equilibration
Sample Preparation
  • Weigh exactly 10.0 mg of 4-(8-Methylnonyl)aniline reference standard.

  • Dissolve in 10.0 mL of Acetonitrile (Stock Solution: 1.0 mg/mL). Note: Do not use highly aqueous diluents to prevent precipitation.

  • Dilute 1.0 mL of the stock solution to 10.0 mL with 50:50 Water:Acetonitrile (Working Solution: 100 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST): The Self-Validating Framework

A method is only as reliable as its internal controls. For highly lipophilic amines, carryover is a significant risk due to adsorption in the autosampler needle or injection valve. The SST must validate both peak integrity and system cleanliness.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterTarget / Acceptance CriteriaMechanistic Rationale
Blank Injection (Carryover) No peak > 0.05% of standard areaValidates autosampler wash efficiency; lipophilic compounds stick to rotor seals.
Tailing Factor ( Tf​ ) ≤1.5 Confirms successful suppression of silanophilic interactions[2].
Theoretical Plates ( N ) >5000 Ensures column efficiency and proper mass transfer are maintained.
Injection Precision (%RSD) ≤2.0% (n=5 injections)Validates the reproducibility of the injection and integration system.
Retention Time Precision ≤1.0% RSDConfirms mobile phase mixing accuracy and temperature stability.

Sources

Application

Catalytic Amination Strategies for the Synthesis of 4-(8-Methylnonyl)aniline: Application Notes &amp; Protocols

Target Molecule: 4-(8-Methylnonyl)aniline (Formula: C16H27N, MW: 233.39 g/mol , CID: 110201)[1] Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale 4-(8-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-(8-Methylnonyl)aniline (Formula: C16H27N, MW: 233.39 g/mol , CID: 110201)[1] Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

4-(8-Methylnonyl)aniline is a highly lipophilic, branched-chain primary aniline[1]. Molecules of this class are critical building blocks in the synthesis of advanced surfactants, organic materials, and lipophilic drug conjugates. Traditional synthesis via Friedel-Crafts alkylation of nitrobenzene followed by reduction often yields an intractable mixture of ortho/para isomers and varying degrees of alkylation.

To achieve absolute regioselectivity, the modern synthetic approach relies on the catalytic amination of a pre-formed electrophile, specifically 1-bromo-4-(8-methylnonyl)benzene . However, synthesizing primary anilines directly from aryl halides using ammonia presents two major mechanistic hurdles:

  • Catalyst Poisoning: Ammonia is a strong σ-donor that tightly binds to late transition metals (like Pd), forming stable, off-cycle Werner complexes that halt the catalytic cycle[2].

  • Over-Arylation: The primary aniline product is significantly more nucleophilic than the ammonia starting material. Without kinetic control, the newly formed 4-(8-methylnonyl)aniline will rapidly undergo a second oxidative addition/reductive elimination sequence, yielding an undesired diarylamine byproduct[3].

Retrosynthetic Approaches & Catalyst Selection

To overcome these challenges, this guide details two field-proven catalytic systems that enforce a self-validating kinetic bias toward the primary amine.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

Developed extensively by the Hartwig group, this method utilizes a highly active Pd catalyst supported by the sterically demanding bidentate ligand CyPF-t-Bu (Josiphos)[3]. Causality of Design: The extreme steric bulk of the CyPF-t-Bu ligand accelerates the reductive elimination of the primary amine so rapidly that the off-cycle coordination of ammonia and the secondary arylation of the product are completely outcompeted[3]. This allows the direct use of a simple ammonia solution in 1,4-dioxane.

Pathway B: Copper-Catalyzed Ullmann-Type Amination

Pioneered by Ma and co-workers, this cost-effective alternative utilizes CuI and an amino acid ligand, 4-hydroxy-L-proline, to couple aryl bromides with aqueous ammonia[4]. Causality of Design: The bidentate N,O-coordination of 4-hydroxy-L-proline stabilizes the active Cu(I) species, preventing its precipitation as inactive copper salts in the presence of water and ammonia[4]. This stabilization lowers the activation energy for the oxidative addition of the electron-rich 4-(8-methylnonyl)phenyl bromide, enabling the reaction to proceed at moderate temperatures (70 °C) despite the steric bulk of the alkyl chain[4].

Mechanism cluster_Pd Pathway A: Pd-Catalysis cluster_Cu Pathway B: Cu-Catalysis SM 1-Bromo-4-(8-methylnonyl)benzene Pd_OA Oxidative Addition Pd(0) to Pd(II) SM->Pd_OA Cu_Ligand Ligand Stabilization (4-Hydroxy-L-proline) SM->Cu_Ligand Pd_Amine Ammonia Coordination (CyPF-t-Bu prevents dimer) Pd_OA->Pd_Amine Pd_RE Reductive Elimination Fast RE prevents over-arylation Pd_Amine->Pd_RE Prod 4-(8-Methylnonyl)aniline (Primary Amine) Pd_RE->Prod Cu_OA Oxidative Addition Cu(I) to Cu(III) Cu_RE Reductive Elimination Cu_OA->Cu_RE Cu_Ligand->Cu_OA Cu_RE->Prod

Mechanistic pathways for the catalytic amination of 1-bromo-4-(8-methylnonyl)benzene.

Quantitative Data: Catalyst System Comparison

ParameterPathway A (Pd-Catalysis)Pathway B (Cu-Catalysis)
Catalyst Pd[P(o-tol)3]2 (1 mol%)CuI (20 mol%)
Ligand CyPF-t-Bu (1 mol%)4-Hydroxy-L-proline (40 mol%)
Ammonia Source NH3 in 1,4-Dioxane (0.5 M)Aqueous NH3 (28%)
Base NaOtBu (1.5 equiv)K2CO3 (3.0 equiv)
Solvent 1,4-DioxaneDMSO
Temperature 90 °C70 °C
Reaction Time 12–24 hours24–36 hours
Primary Amine Selectivity >95%>90%
Cost/Scalability High cost, excellent for discovery phaseLow cost, ideal for process scale-up

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Self-Validating System: The use of an inert atmosphere and dry solvents is critical. The reaction's success is visually validated by a color change from orange to dark red/brown upon heating, indicating active Pd(0) species formation[3].

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd[P(o-tol)3]2 (1.0 mol%, 0.01 equiv), CyPF-t-Bu (1.0 mol%, 0.01 equiv), and NaOtBu (1.5 equiv)[3].

  • Substrate Addition: Add 1-bromo-4-(8-methylnonyl)benzene (1.0 equiv, 1.0 mmol) to the tube.

  • Ammonia Introduction: Add 10 mL of a 0.5 M solution of anhydrous ammonia in 1,4-dioxane (5.0 equiv). Seal the tube tightly with a Teflon screw cap.

  • Reaction Execution: Remove the sealed tube from the glovebox and heat in an oil bath at 90 °C for 18 hours behind a blast shield[3].

  • Workup & Monitoring: Cool the reaction to room temperature. Vent the excess ammonia carefully in a fume hood. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate 4-(8-methylnonyl)aniline.

Protocol B: Copper-Catalyzed Ullmann-Type Amination

Self-Validating System: This protocol tolerates moisture but requires rigorous degassing to prevent the oxidative homocoupling of the primary amine or the degradation of the Cu(I) catalyst to Cu(II)[4].

Step-by-Step Methodology:

  • Reagent Assembly: To a 25 mL pressure tube equipped with a magnetic stir bar, add CuI (20 mol%, 0.2 equiv), 4-hydroxy-L-proline (40 mol%, 0.4 equiv), and K2CO3 (3.0 equiv)[4].

  • Solvent and Substrate Addition: Add 2.0 mL of anhydrous DMSO, followed by 1-bromo-4-(8-methylnonyl)benzene (1.0 equiv, 1.0 mmol).

  • Ammonia Addition: Add 1.0 mL of 28% aqueous ammonia solution[4].

  • Degassing: Bubble argon through the mixture for 5 minutes to displace oxygen. Seal the tube immediately with a Teflon screw cap.

  • Reaction Execution: Heat the sealed tube in an oil bath at 70 °C for 24–36 hours with vigorous stirring. Note: The temperature is elevated to 70 °C to overcome the steric hindrance of the 8-methylnonyl chain[4].

  • Workup: Cool to room temperature. Carefully open the tube and partition the mixture between water (10 mL) and ethyl acetate (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na2SO4, and concentrate. Purify via column chromatography.

Troubleshooting & Self-Validating Systems (E-E-A-T)

  • Monitoring Conversion: Use GC-MS to monitor the disappearance of the aryl bromide precursor (m/z ~296/298). The target primary amine will appear at m/z 233.2[1].

  • Mitigating Diarylamine Formation: If GC-MS indicates a high molecular weight byproduct (m/z ~450, diarylamine), the local concentration of ammonia is too low relative to the product. Ensure the reaction vessel is completely sealed to prevent ammonia escape, or increase the equivalents of ammonia[3].

  • Catalyst Deactivation (Cu-Pathway): If the reaction mixture turns deep blue or green, the Cu(I) catalyst has oxidized to Cu(II). Ensure stricter argon degassing prior to sealing the tube and check the purity of the CuI source[4].

References

  • Compound CID 110201 - 4-(8-methylnonyl)aniline - ChemistryTools.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Prepar
  • CuI/4-hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides With N-boc Hydrazine and Aqueous Ammonia - PubMed / NIH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 4-(8-Methylnonyl)aniline and Its Impurities

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-(8-Methylnonyl)aniline (CAS 68411-48-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-(8-Methylnonyl)aniline (CAS 68411-48-3) .

This compound presents a "perfect storm" for liquid chromatography: it is highly hydrophobic (XLogP ~5.4)[1], contains a basic primary amine (aniline moiety) that triggers secondary interactions, and is frequently synthesized alongside structurally similar branched alkyl isomers (e.g., 7-methylnonyl or straight-chain decyl analogs). Standard C18 methods will inevitably fail here. The following guide provides field-proven, mechanistic solutions to these specific challenges.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Severe Peak Tailing and Poor Integration

Symptom: The main peak exhibits an asymmetry factor ( As​ ) > 2.0, causing a broad tail that masks closely eluting impurities. Causality: 4-(8-Methylnonyl)aniline contains a basic amine. In standard reversed-phase chromatography (pH 2–7), this amine is protonated. Traditional silica-based C18 columns contain residual, unreacted silanol groups ( Si−O− ) that act as weak cation exchangers. The positively charged aniline interacts strongly with these ionized silanols, creating a secondary retention mechanism that manifests as severe peak tailing (2)[2]. Scientist's Solution: Switch to a Charged Surface Hybrid (CSH) C18 column . CSH technology introduces a low-level positive charge to the particle surface during manufacturing. In acidic mobile phases, this positive surface repels the positively charged aniline analyte, effectively blocking the cation-exchange mechanism and restoring peak symmetry without the need for harsh ion-pairing agents (3)[3].

Issue 2: Co-elution of Positional Isomers

Symptom: Isomeric impurities (e.g., 4-(7-methylnonyl)aniline) co-elute with the main API peak as a single, unresolved blob. Causality: Standard C18 ligands are highly flexible and lack the steric "depth" required to differentiate between subtle branching variations in long alkyl chains. Scientist's Solution: Employ a polymeric C30 stationary phase . C30 columns possess long, rigid alkyl chains that form a highly ordered, crystalline-like phase. This structure provides exceptional "shape selectivity," allowing the column to discriminate between hydrophobic, structurally related isomers based on their spatial volume (4)[4]. Lowering the column temperature (e.g., to 20°C) further rigidifies the C30 phase, maximizing the separation of these isomers (5)[5].

Issue 3: Excessive Retention Times

Symptom: The compound takes >40 minutes to elute, even at 95% Acetonitrile. Causality: The 10-carbon alkyl chain makes this molecule extremely hydrophobic. Standard aqueous/organic mobile phases lack the elutropic strength to desorb it efficiently from the stationary phase. Scientist's Solution: Transition to Non-Aqueous Reversed-Phase (NARP) chromatography . Eliminate water entirely. Use Methanol as the "weak" solvent (Eluent A) and a stronger non-polar solvent like Methyl tert-butyl ether (MTBE) or Isopropanol (IPA) as the "strong" solvent (Eluent B).

Part 2: Quantitative Column Comparison

The following table summarizes the expected performance of various column chemistries when analyzing basic, long-chain alkyl anilines.

Column ChemistryPeak Symmetry ( As​ )Isomeric Resolution ( Rs​ )Loadability for BasesPrimary Retention Mechanism
Standard C18 > 2.0 (Severe Tailing)< 1.0 (Co-elution)LowHydrophobic Partitioning
CSH C18 1.0 - 1.2 (Excellent)< 1.0 (Co-elution)HighHydrophobic + Ionic Repulsion
Polymeric C30 1.3 - 1.5 (Moderate)> 1.5 (Baseline) ModerateShape Selectivity / Steric
PFP (Fluorophenyl) 1.2 - 1.4 (Good)1.0 - 1.2 (Partial)Moderate π−π / Dipole Interactions

Part 3: Self-Validating Experimental Protocol

Protocol: NARP-C30 Isomeric Profiling of Alkyl Anilines Objective: Baseline separation of 4-(8-Methylnonyl)aniline from its branched isomers. Trustworthiness Logic: This protocol embeds a System Suitability Test (SST). The method is only considered valid if the critical pair resolution ( Rs​ ) > 1.5. If the system fails, it dictates an automatic physical correction (temperature adjustment), ensuring the protocol validates itself before real samples are consumed.

Step 1: System Setup

  • Column: Polymeric C30 (3 µm, 3.0 × 150 mm).

  • Eluent A: 100% Methanol with 0.1% Formic Acid.

  • Eluent B: 100% MTBE with 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 20°C (Critical: Do not use ambient temp. Active cooling is required to maintain stationary phase rigidity).

Step 2: Gradient Program

  • 0.0 min: 95% A / 5% B

  • 15.0 min: 50% A / 50% B

  • 20.0 min: 50% A / 50% B

  • 20.1 min: 95% A / 5% B (Equilibrate for 5 column volumes)

Step 3: Self-Validation (System Suitability Test)

  • Inject an SST mixture containing 4-(8-Methylnonyl)aniline and 4-decylaniline (straight-chain analog).

  • Validation Check: Calculate Resolution ( Rs​ ).

    • If Rs​ ≥ 1.5: System is validated. Proceed to Step 4.

    • If Rs​ < 1.5: The stationary phase is too flexible. Corrective Action: Lower column temperature to 15°C to increase phase rigidity and re-inject the SST. Do not proceed until Rs​ ≥ 1.5.

Step 4: Sample Analysis

  • Inject 2 µL of the unknown sample. Monitor via UV at 254 nm or MS (ESI+).

Part 4: Troubleshooting Workflow Visualization

G Start Analyze 4-(8-Methylnonyl)aniline PeakShape Is Peak Tailing (As > 1.5)? Start->PeakShape TailingYes Use CSH C18 Column or Add 0.1% TFA PeakShape->TailingYes Yes Isomers Are Isomers Co-eluting? PeakShape->Isomers No TailingYes->Isomers IsomersYes Switch to C30 Column Lower Temp to 20°C Isomers->IsomersYes Yes Retention Is Retention Time > 20 min? Isomers->Retention No IsomersYes->Retention RetentionYes Apply NARP Conditions (Add MTBE or IPA) Retention->RetentionYes Yes Success Optimized Separation Achieved Retention->Success No RetentionYes->Success

Troubleshooting workflow for resolving peak tailing, isomer co-elution, and excessive retention.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-(8-Methylnonyl)aniline

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-(8-Methylnonyl)aniline (CAS: 68411-48-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-(8-Methylnonyl)aniline (CAS: 68411-48-3).

Due to its highly lipophilic 10-carbon branched tail and electron-rich aniline headgroup, this molecule presents unique purification challenges. Standard protocols often fail, resulting in unbreakable emulsions, rapid auto-oxidation, or persistent "oiling out" during recrystallization. This guide provides field-validated, mechanistically grounded solutions to isolate high-purity material.

Part 1: Physicochemical Profile & Purification Strategy

To design a self-validating purification system, we must first analyze the thermodynamic and structural properties of the target molecule. The 8-methylnonyl chain dominates the molecule's physical behavior, rendering the free base highly hydrophobic[1].

Table 1: Quantitative Physicochemical Data & Experimental Impact

PropertyValueImpact on Purification Workflow
Molecular Weight 233.39 g/mol [1]High boiling point; standard distillation may cause thermal degradation.
Lipophilicity (LogP) ~5.8[1]Extreme hydrophobicity. The free base is highly soluble in non-polar solvents (hexanes, pentane) and insoluble in water.
Physical State (RT) Viscous Oil / Low-Melting SolidHigh conformational entropy from the branched chain disrupts crystal lattice packing. Direct free-base recrystallization is thermodynamically unfavorable.
Amine Basicity (pKa) ~4.6Enables selective protonation. Forming the hydrochloride salt drastically increases polarity, raising the melting point to force crystallization.
Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my crude 4-(8-methylnonyl)aniline form a persistent emulsion during standard aqueous acid-base extraction? A1: This is a classic structural artifact of long-chain anilines. The 10-carbon tail attached to a charged anilinium headgroup perfectly mimics the structure of a cationic surfactant. When you treat the organic layer with aqueous HCl, the newly formed anilinium salt concentrates at the biphasic interface, drastically reducing interfacial tension and stabilizing an oil-in-water emulsion.

  • The Fix: Abandon aqueous extraction. Utilize an anhydrous salt formation strategy . Dissolve the crude free base in a non-polar organic solvent (e.g., MTBE) and precipitate the salt directly using anhydrous HCl in dioxane.

Q2: I am trying to recrystallize the free base, but it keeps "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A2: "Oiling out" is a thermodynamic phenomenon that occurs when the cloud point (the temperature at which liquid-liquid phase separation occurs) of your solution is higher than the melting point of the solute. The flexible 8-methylnonyl chain introduces massive conformational entropy, which lowers the melting point of the free base below the cloud point in most solvent systems.

  • The Fix: Convert the free base to the hydrochloride salt. The strong ionic interactions within the crystal lattice of the salt provide a massive enthalpic driving force for crystallization, raising the melting point well above the cloud point.

Q3: My compound has turned dark brown/black. How do I decolorize it without losing yield? A3: Anilines are highly susceptible to auto-oxidation, forming highly conjugated, colored polyaniline or azo-type oligomers[2].

  • The Fix: Incorporate activated carbon (charcoal) during the hot recrystallization of the HCl salt. The large, flat, conjugated impurities adsorb strongly to the graphitic sheets of the charcoal via π−π stacking, while the non-planar, bulky alkyl-anilinium salt remains in solution[2].

Part 3: Visual Workflows & Decision Trees

G A Crude 4-(8-Methylnonyl)aniline (Free Base Oil) B Dissolve in Dry MTBE (Non-polar solvent) A->B C Add 4M HCl in Dioxane (Dropwise, 0°C) B->C D Precipitation of Anilinium Hydrochloride Salt C->D Salt Formation E Vacuum Filtration & Wash with Cold MTBE D->E Isolation F Recrystallize from Hot EtOAc / EtOH E->F Purification G Pure 4-(8-Methylnonyl)aniline HCl (White Crystals) F->G Final Product

Anhydrous HCl salt formation and recrystallization workflow for long-chain anilines.

G N1 Cooling Saturated Solution N2 Oiling Out (Phase Separation) N1->N2 Cloud Pt > Melting Pt N3 Successful Crystallization N1->N3 Melting Pt > Cloud Pt N4 Reheat to Homogeneous Solution N2->N4 Step 1 N6 Add Seed Crystals / Scratch Flask N2->N6 Alternative N5 Add Co-Solvent (Lower Cloud Point) N4->N5 Step 2 N5->N1 Retry Cooling N6->N3 Induce Nucleation

Troubleshooting decision tree for mitigating oiling out during recrystallization.

Part 4: Step-by-Step Experimental Methodologies
Protocol A: Anhydrous Hydrochloride Salt Formation

This protocol bypasses aqueous emulsions by precipitating the salt directly from a non-polar organic phase.

  • Dissolution: Dissolve 1.0 eq of crude 4-(8-methylnonyl)aniline free base in 10 volumes of anhydrous Methyl tert-butyl ether (MTBE) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir vigorously via a magnetic stir bar.

  • Precipitation: Slowly add 1.05 eq of 4M HCl in dioxane dropwise over 15 minutes. A thick white/off-white precipitate will immediately form as the insoluble hydrochloride salt crashes out of the non-polar MTBE.

  • Isolation: Continue stirring at 0°C for 30 minutes to ensure complete precipitation. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 volumes of ice-cold MTBE to remove residual unreacted non-polar impurities (e.g., alkylbenzene precursors). Dry under vacuum.

Protocol B: Decolorization & Recrystallization of the HCl Salt

This protocol removes oxidized oligomers and achieves >99% purity[3].

  • Solvent Selection: Transfer the crude HCl salt to an Erlenmeyer flask. Add a minimal amount of a hot 9:1 mixture of Ethyl Acetate (EtOAc) and Ethanol (EtOH). Heat to a gentle reflux until the solid dissolves.

  • Decolorization: If the solution is dark, remove from heat and carefully add 5-10% w/w activated carbon (Norit). Boil gently for 5 minutes[2].

  • Hot Filtration: Filter the hot suspension rapidly through a pad of Celite (pre-wetted with hot solvent) using a jacketed Büchner funnel to remove the carbon and adsorbed impurities[2].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath for 1 hour to maximize yield. Filter and dry the pure white crystals.

Protocol C: Silica Gel Column Chromatography (Free Base Isolation)

If the free base must be isolated directly without salt formation, use this modified chromatography protocol to prevent sample degradation on acidic silica[3].

  • Stationary Phase Deactivation: Standard silica gel contains acidic silanol groups that will protonate the aniline, causing severe streaking and poor recovery[3]. Pre-treat the silica gel by packing the column with a slurry made in Hexanes containing 1% Triethylamine (TEA) .

  • Loading: Dissolve the crude oil in a minimum volume of Hexanes/DCM and load it onto the column.

  • Elution: Elute using a gentle gradient of Hexanes to 10% Ethyl Acetate (maintaining 1% TEA in the mobile phase throughout).

  • Recovery: Pool the UV-active fractions containing the product, evaporate under reduced pressure, and dry on a high-vacuum line to remove residual TEA.

References
  • Compound CID 110201 - 4-(8-methylnonyl)aniline - ChemistryTools. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 4-(8-Methylnonyl)aniline

Welcome to the analytical support center for the chromatographic analysis of 4-(8-Methylnonyl)aniline . This compound presents a classic "dual-nature" chromatographic challenge: it possesses a highly hydrophobic 10-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for the chromatographic analysis of 4-(8-Methylnonyl)aniline . This compound presents a classic "dual-nature" chromatographic challenge: it possesses a highly hydrophobic 10-carbon branched alkyl chain (8-methylnonyl) coupled with a polar, basic aniline headgroup (pKa ~4.6).

This guide is designed for analytical scientists and drug development professionals. It moves beyond standard trial-and-error by explaining the thermodynamic and kinetic causality behind gradient optimization, ensuring your methods are robust, reproducible, and scientifically sound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-(8-Methylnonyl)aniline exhibit severe peak tailing, and how do I eliminate it?

The Causality: Peak tailing for basic analytes in reversed-phase liquid chromatography (RPLC) is rarely a gradient issue; it is a secondary interaction issue. While the hydrophobic tail partitions into the C18 stationary phase, the protonated amine group undergoes ion-exchange interactions with residual, unendcapped, and ionized silanols ( Si−O− ) on the silica surface[1]. Because these ion-exchange kinetics are slower than hydrophobic partitioning, the desorption phase drags, causing an asymmetric tail.

The Solution: You must disrupt the secondary interaction.

  • Thermodynamic Masking (pH Control): Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This achieves two goals: it fully protonates the aniline (ensuring a single ionization state) and, critically, it suppresses the ionization of surface silanols (pKa ~3.5–4.5), neutralizing the stationary phase.

  • Steric/Chemical Shielding: If low pH is insufficient, switch to a column chemistry designed for hydrophobic amines, such as a polar-embedded column (e.g., amide/carbamate linked) or a mixed-mode column. Mixed-mode columns containing both hydrophobic chains and basic groups near the silica surface provide a shielding effect that repels the protonated aniline from residual silanols[2].

Q2: The compound elutes extremely late and as a broad band. How should I structure my mobile phase gradient?

The Causality: The 8-methylnonyl group imparts massive hydrophobicity, requiring a high localized concentration of organic modifier to disrupt its partitioning into the stationary phase. A shallow, generic gradient (e.g., 5-95% B over 30 minutes) wastes time because the critical eluent composition required to move the analyte isn't reached until the very end of the run.

The Solution: Utilize a targeted, multi-segment gradient based on Snyder’s Linear Solvent Strength (LSS) model[3].

  • Segment 1 (Ballistic): Rapidly ramp the organic modifier (Acetonitrile is preferred over Methanol due to lower viscosity and better mass transfer kinetics) from 10% to 60% B over 2 minutes. The compound will not move during this phase.

  • Segment 2 (Analytical): Implement a shallow gradient (e.g., 60% to 90% B over 10 minutes). This is where the analyte actually migrates down the column. Adjusting the gradient time ( tG​ ) in this specific window optimizes peak capacity and resolution[4].

Q3: How do I resolve 4-(8-Methylnonyl)aniline from structurally similar alkyl-chain isomers (e.g., straight-chain 4-decylaniline)?

The Causality: Isomers with identical mass and similar LogP values cannot be separated by simple solvent strength adjustments. Separation requires exploiting subtle differences in molecular shape and hydrodynamic volume. The Solution: Optimize column temperature and flow rate. Lower temperatures (e.g., 20–25°C) increase the rigidity of the C18 chains, enhancing shape selectivity (steric recognition) between branched and straight-chain alkyl groups. Combine this with a highly optimized flow rate; as gradient time increases, the optimal flow rate for maximum peak capacity shifts significantly[4].

Part 2: Experimental Protocols

Self-Validating Method Development Workflow

This protocol utilizes an "enlightened" systematic approach to avoid the inefficiencies of One-Factor-At-A-Time (OFAT) method development[5].

Step 1: System Preparation & Baseline Establishment

  • Equilibrate a sub-2 µm C18 column (e.g., 2.1 x 100 mm) at 30°C.

  • Prepare Mobile Phase A: 0.1% TFA in LC-MS grade H2​O (pH ~2.0).

  • Prepare Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Self-Validation Check: Inject a void volume marker (e.g., Uracil). Ensure peak symmetry is between 0.95 and 1.05 to confirm system plumbing and zero dead-volume connections.

Step 2: LSS Gradient Scouting

  • Perform two scouting runs with differing gradient times ( tG1​ = 10 min, tG2​ = 30 min) from 5% to 100% B.

  • Record the retention time ( tR​ ) and peak width at half-height ( W1/2​ ) for 4-(8-Methylnonyl)aniline and any critical impurities.

  • Calculate the critical eluent composition ( %Belution​ ) at the time the analyte elutes (accounting for system dwell volume).

Step 3: Multi-Segment Optimization

  • Program a ballistic gradient to reach (%Belution​−10%) within 2 minutes.

  • Program a shallow analytical gradient from (%Belution​−10%) to (%Belution​+10%) over 15 minutes.

  • Self-Validation Check: Evaluate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , the silanol interaction is not fully suppressed. Proceed to Step 4.

Step 4: Secondary Interaction Mitigation (If necessary)

  • If tailing persists, replace the standard C18 with a polar-embedded C18 or a Primesep D mixed-mode column.

  • Alternatively, add 10 mM Triethylamine (TEA) to the mobile phase (adjust pH back to 2.5 with Phosphoric acid) to act as a competitive silanol blocker. Note: Do not use TEA if utilizing MS detection due to ion suppression.

Part 3: Visualizations & Data Presentation

Quantitative Data Summaries

Table 1: Mobile Phase Additive Comparison for Hydrophobic Anilines

Additive / BufferpH RangeSilanol SuppressionMS CompatibilityRecommendation for 4-(8-Methylnonyl)aniline
0.1% Formic Acid~2.7ModerateExcellentGood starting point for LC-MS. May show slight tailing.
0.1% TFA~2.0HighModerate (Ion pairing)Optimal for UV detection. Excellent peak shape.
10 mM Ammonium Acetate~6.8LowExcellentPoor choice. Aniline is partially neutral, severe tailing expected.
10 mM TEA / H3​PO4​ ~2.5Very HighIncompatibleUse only as a last resort for UV-based impurity assays.

Table 2: Column Chemistry Selection Guide

Stationary Phase TypeRetention MechanismResolution of Alkyl IsomersPeak Shape for Anilines
Standard C18 (Fully Endcapped)Hydrophobic PartitioningHighModerate (Prone to tailing over time)
Polar-Embedded C18Hydrophobic + H-BondingModerateExcellent (Internal silanol shielding)
Mixed-Mode (Alkyl + Basic)Hydrophobic + Electrostatic RepulsionHighSuperior (Active repulsion of basic analytes)
Mechanistic & Logical Workflows

SilanolMechanism Analyte 4-(8-Methylnonyl)aniline (Protonated Amine) Interaction Ion-Exchange Interaction (Causes Peak Tailing) Analyte->Interaction Silica Silica Support (Residual Silanols) Silica->Interaction Mitigation1 Low pH (0.1% TFA) Neutralizes Silanols Interaction->Mitigation1 Fix 1 Mitigation2 Mixed-Mode Column Electrostatic Repulsion Interaction->Mitigation2 Fix 2 Result Symmetrical Peak Shape (Ideal Desorption) Mitigation1->Result Mitigation2->Result

Fig 1: Mechanism of silanol-induced peak tailing and targeted mitigation strategies.

GradientOptimization Start Run 2 Scouting Gradients (e.g., 10 min & 30 min) Analyze Calculate Critical %B for Analyte Elution Start->Analyze Design Design Multi-Segment Gradient Analyze->Design Seg1 Segment 1: Ballistic Ramp (Save Time) Design->Seg1 Seg2 Segment 2: Shallow Slope (Maximize Resolution) Design->Seg2 Validate Evaluate Peak Capacity & Rs Seg1->Validate Seg2->Validate Fail Rs < 1.5? Adjust Temp/Flow Rate Validate->Fail No Fail->Start

Fig 2: Systematic gradient optimization workflow based on the Linear Solvent Strength model.

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available at:[Link]

  • HPLC Separation of Dequalinium and Benzonitrile on Different Columns. SIELC Technologies. Available at:[Link]

  • Computer Simulation as a Tool for Optimizing Gradient Separations. Taylor & Francis. Available at:[Link]

  • Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-(8-Methylnonyl)aniline and 4-decylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Straight Chain In the realm of synthetic chemistry and drug development, aniline and its derivatives are foundational building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Straight Chain

In the realm of synthetic chemistry and drug development, aniline and its derivatives are foundational building blocks. Their utility is often dictated by the substituents on the aromatic ring, which modulate electronic properties and steric accessibility. This guide provides an in-depth comparison of the reactivity of two long-chain alkyl-substituted anilines: 4-decylaniline, which features a linear ten-carbon chain, and 4-(8-Methylnonyl)aniline, which possesses a branched ten-carbon chain.

While both molecules share the same molecular weight and a C10 alkyl substituent, the subtle difference in the alkyl chain architecture—linear versus branched—is expected to introduce nuanced variations in their chemical behavior. This comparison will delve into the underlying electronic and steric effects that govern their reactivity in key aromatic amine reactions, supported by established chemical principles and detailed experimental protocols to facilitate empirical validation.

Structural and Physicochemical Properties

A fundamental understanding of the physical properties of these anilines is essential before exploring their reactivity.

Property4-decylaniline4-(8-Methylnonyl)aniline
Molecular Formula C₁₆H₂₇NC₁₆H₂₇N
Molecular Weight 233.40 g/mol 233.40 g/mol
Structure
Boiling Point 218-220 °C at 14 mmHgNot available (Predicted to be similar to 4-decylaniline)
Melting Point 25 °CNot available (Predicted to be lower than 4-decylaniline due to branching)
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.

Analysis of Substituent Effects: A Tale of Two Alkyl Chains

The reactivity of a substituted aniline is primarily governed by the interplay of electronic and steric effects imparted by its substituents.

Electronic Effects: An Inductive Push

Alkyl groups are known to be electron-donating groups (EDGs) through an inductive effect (+I).[1] This effect involves the pushing of electron density through the sigma (σ) bonds towards the aromatic ring.[2] This increased electron density makes the aniline ring more nucleophilic and thus more reactive towards electrophiles in electrophilic aromatic substitution (EAS) reactions.[1]

Both the linear decyl group and the branched 8-methylnonyl group are electron-donating. Theoretical studies and experimental data on various alkyl-substituted systems suggest that the inductive effects of different large alkyl groups are essentially identical.[3][4] Therefore, from a purely electronic standpoint, both 4-decylaniline and 4-(8-Methylnonyl)aniline are expected to exhibit very similar levels of activation of the aromatic ring. The amino group itself is a powerful activating group due to the delocalization of its lone pair into the ring (+R effect), and the modest +I effect of the long alkyl chains further enhances this.[5]

Steric Effects: The Impact of Branching

The most significant difference between the two molecules arises from steric hindrance. The 8-methylnonyl group in 4-(8-Methylnonyl)aniline has a branch point near the end of the chain. While this branching is distant from the aromatic ring, the overall bulk of the substituent can influence the approach of reagents, particularly to the ortho positions of the aniline ring.

However, since the substitution is at the para position, the steric bulk of both the decyl and 8-methylnonyl groups will have a minimal direct impact on reactions at the amino group or the ortho positions of the ring. Any observable steric differentiation would likely manifest in intermolecular interactions or in reactions involving very large reagents where the overall molecular shape and packing become significant. For most common reactions, the steric differences at the reactive sites (the amino group and the ortho carbons) are predicted to be negligible.

Comparative Reactivity in Key Organic Reactions

Based on the analysis of electronic and steric effects, we can predict the relative reactivity of the two anilines in several common reaction types.

Electrophilic Aromatic Substitution (EAS)

The amino group is a strong activating, ortho, para-directing group in EAS reactions.[5] Since the para position is already occupied by the alkyl chain, electrophilic attack will be directed to the positions ortho to the amino group (positions 2 and 6).

Prediction: Due to the nearly identical electron-donating inductive effects of the two alkyl chains, the rates of electrophilic aromatic substitution for 4-decylaniline and 4-(8-Methylnonyl)aniline are expected to be virtually indistinguishable. Reactions such as halogenation, nitration, and sulfonation should proceed at similar rates and yields for both compounds under identical conditions.

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution (Bromination) Aniline Aniline Derivative Intermediate Sigma Complex (Wheland Intermediate) Aniline->Intermediate Electrophilic Attack Br2 Br-Br Br2->Intermediate Product Ortho-Bromo Product Intermediate->Product -H+ HBr H-Br Product->HBr

Caption: General mechanism for the electrophilic bromination of a 4-alkylaniline.

Basicity

The basicity of anilines is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation.[6] Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic.[2][7]

Prediction: As the electronic effects of the decyl and 8-methylnonyl groups are presumed to be very similar, the basicity of 4-decylaniline and 4-(8-Methylnonyl)aniline should be nearly identical. Both will be slightly more basic than aniline due to the electron-donating nature of the alkyl substituent.

Diazotization

Primary aromatic amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form diazonium salts.[8] This reaction is fundamental for introducing a wide variety of functional groups onto the aromatic ring. The rate of diazotization is sensitive to the nucleophilicity of the amino group.[8]

Prediction: Given that the basicity and the electronic environment of the amino group are expected to be almost the same for both molecules, their rates of diazotization should be comparable.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted similarities in reactivity, the following detailed experimental protocols can be employed.

Protocol 1: Comparative Bromination of 4-decylaniline and 4-(8-Methylnonyl)aniline

This procedure outlines the monobromination of the aniline derivatives at the ortho position.

Materials:

  • 4-decylaniline or 4-(8-Methylnonyl)aniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution (10%)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In two separate round-bottom flasks, dissolve 1.0 mmol of 4-decylaniline and 1.0 mmol of 4-(8-Methylnonyl)aniline in 10 mL of glacial acetic acid.

  • Cool both flasks in an ice bath to 0-5 °C with magnetic stirring.

  • In a separate container, prepare a solution of 1.0 mmol of bromine in 2 mL of glacial acetic acid.

  • Add the bromine solution dropwise and simultaneously to both aniline solutions over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reactions to stir in the ice bath for an additional 30 minutes.

  • Pour each reaction mixture into a separate beaker containing 50 mL of ice-cold deionized water. A precipitate should form.

  • To decolorize the solution from any excess bromine, add 10% sodium bisulfite solution dropwise until the orange/yellow color disappears.

  • Collect the solid product from each reaction by vacuum filtration, washing with cold deionized water.

  • Recrystallize the crude products from ethanol to obtain the purified 2-bromo-4-alkylanilines.

  • Dry the products, weigh them to determine the yield, and measure their melting points. The progress and purity can be monitored by Thin Layer Chromatography (TLC).

Bromination_Workflow cluster_workflow Comparative Bromination Workflow start Dissolve Anilines in Acetic Acid cool Cool to 0-5°C start->cool add_br2 Dropwise Addition of Br₂ Solution cool->add_br2 stir Stir for 30 min add_br2->stir quench Quench in Ice Water stir->quench decolorize Decolorize with NaHSO₃ quench->decolorize filter Vacuum Filtration decolorize->filter recrystallize Recrystallize from Ethanol filter->recrystallize analyze Yield and Purity Analysis (TLC, MP) recrystallize->analyze

Caption: A step-by-step workflow for the comparative bromination experiment.

Protocol 2: Comparative Diazotization and Azo Coupling

This protocol uses a subsequent azo coupling reaction with 2-naphthol to visually and quantitatively compare the formation of the diazonium salt.

Materials:

  • 4-decylaniline or 4-(8-Methylnonyl)aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Urea

  • Deionized water

Procedure:

  • Diazotization: In two separate beakers, add 1.0 mmol of 4-decylaniline and 1.0 mmol of 4-(8-Methylnonyl)aniline. To each, add 5 mL of deionized water and 1.5 mL of concentrated HCl. Stir until the anilines are dissolved (warming may be necessary, then cool).

  • Cool the solutions to 0-5 °C in an ice-salt bath.

  • Prepare a solution of 1.1 mmol of sodium nitrite in 3 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to each aniline hydrochloride solution, keeping the temperature below 5 °C.

  • After the addition, stir for 10 minutes. A small crystal of urea can be added to destroy any excess nitrous acid. Keep these diazonium salt solutions in the ice bath.

  • Azo Coupling: In two separate flasks, dissolve 1.0 mmol of 2-naphthol in 10 mL of 10% aqueous NaOH solution. Cool these solutions in an ice bath.

  • Slowly, and with vigorous stirring, add the prepared diazonium salt solution to its corresponding 2-naphthol solution. A brightly colored azo dye should precipitate immediately.

  • Allow the mixtures to stand in the ice bath for 15-20 minutes to ensure complete coupling.

  • Collect the azo dye precipitates by vacuum filtration, wash with cold deionized water, and dry.

  • The yield of the dried azo dye can be used as a quantitative measure of the success of the diazotization reaction for each aniline.

Conclusion

The comparison between 4-(8-Methylnonyl)aniline and 4-decylaniline offers a compelling case study in the subtle interplay of substituent effects. While the branched structure of the 8-methylnonyl group distinguishes it from the linear decyl chain, established principles of physical organic chemistry predict that this difference will have a minimal impact on the reactivity of the aniline moiety. The dominant electronic effects—the powerful +R effect of the amino group and the weak +I effect of the alkyl chains—are expected to be nearly identical for both molecules. Consequently, their reactivity in key transformations such as electrophilic aromatic substitution, their basicity, and their propensity to undergo diazotization are anticipated to be highly similar. Any minor differences observed in a laboratory setting would more likely be attributable to subtle variations in physical properties, such as solubility or crystal packing, rather than fundamental differences in electronic reactivity. The provided experimental protocols offer a robust framework for researchers to verify these predictions and to further explore the chemistry of these long-chain anilines.

References

  • [Compare the basicity of the following:

  • 6/449)

Sources

Comparative

Validation of analytical methods for 4-(8-Methylnonyl)aniline quantification

The quantification of trace-level impurities in pharmaceutical drug substances is a critical component of safety assessment. 4-(8-Methylnonyl)aniline (CAS 68411-48-3) is a highly lipophilic branched alkylaniline (Molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of trace-level impurities in pharmaceutical drug substances is a critical component of safety assessment. 4-(8-Methylnonyl)aniline (CAS 68411-48-3) is a highly lipophilic branched alkylaniline (Molecular Weight: 233.39 g/mol , LogP: ~5.8). In drug development, alkylanilines are structurally alerting compounds classified as Potentially Mutagenic Impurities (PMIs). Under regulatory frameworks, these compounds must be strictly controlled to ensure patient safety.

This guide provides an objective comparison of analytical methodologies for the quantification of 4-(8-Methylnonyl)aniline, detailing the causality behind experimental choices, and outlining a self-validating LC-MS/MS protocol designed to meet stringent regulatory validation standards.

The Causality of Analytical Choices: Why Standard Methods Fail

Quantifying 4-(8-Methylnonyl)aniline presents three distinct physicochemical challenges that dictate the selection of the analytical method:

  • High Lipophilicity (LogP ~5.8): The long, branched alkyl chain causes severe retention on standard C18 reverse-phase columns. This leads to peak broadening, poor resolution from the main active pharmaceutical ingredient (API), and significant carryover between injections.

  • Lack of an Extended Chromophore: The molecule consists only of a basic aniline ring and an alkyl chain. Its UV absorbance is relatively weak, limiting the sensitivity of standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to the high parts-per-million (ppm) range.

  • High Boiling Point (343.9ºC): While anilines are frequently analyzed via Gas Chromatography (GC), the high molecular weight and boiling point of this specific branched dodecylaniline make standard GC methods prone to thermal degradation and poor peak shapes unless derivatization is employed.

Because alkylanilines undergo N-hydroxylation via the CYP1A2 enzyme to form reactive nitrenium ions that covalently bind to DNA [1], they fall under the strict control limits of the[ICH M7(R2) Guideline][2]. To meet the required Threshold of Toxicological Concern (TTC)—often requiring limits of detection in the parts-per-billion (ppb) range—LC-MS/MS with Electrospray Ionization (ESI+) is the only method that provides the requisite sensitivity and specificity.

Pathway A 4-(8-Methylnonyl)aniline B CYP1A2 Oxidation A->B Hepatic Metabolism C N-Hydroxylamine B->C N-Hydroxylation D Nitrenium Ion C->D Phase II Cleavage E DNA Adduct (Guanine) D->E Nucleophilic Attack F ICH M7 Mutagenic Flag E->F Toxicity Assessment

Figure 1: Mutagenic activation pathway of alkylanilines via CYP1A2 leading to DNA adduct formation.

Comparative Performance Data

To objectively evaluate the available methodologies, the table below summarizes the quantitative performance metrics of HPLC-UV, GC-MS, and LC-MS/MS for 4-(8-Methylnonyl)aniline quantification.

Analytical TechniqueDetection MechanismTypical Limit of Quantitation (LOQ)SpecificityMatrix InterferenceVerdict for ICH M7 Compliance
HPLC-UV UV-Vis Absorbance (254 nm)10 – 50 ppmLow: Relies solely on retention time.High: Prone to co-elution with API degradation products.Insufficient. Cannot reach the trace levels required for mutagenic impurities.
GC-MS Electron Impact (EI) Mass Spec1 – 5 ppmHigh: Utilizes mass spectral library matching.Medium: High boiling point (343ºC) risks thermal degradation in the inlet.Sub-optimal. Requires complex derivatization to improve volatility.
LC-MS/MS ESI+ Multiple Reaction Monitoring (MRM)0.01 – 0.1 ppm (ppb range) Very High: Precursor-to-product ion transitions isolate the analyte.Low: Isotopic internal standards correct for matrix suppression.Gold Standard. Easily achieves TTC limits with high reproducibility.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute trustworthiness, an analytical protocol cannot simply measure an analyte; it must actively prove its own accuracy during every run. This is achieved by designing a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS) and continuous matrix spike recoveries, adhering strictly to the[ICH Q2(R2) Validation of Analytical Procedures][3] guidelines.

Step 1: Sample Preparation & Self-Validation Setup
  • The Causality: Electrospray Ionization (ESI) is highly susceptible to matrix effects, where the co-eluting API suppresses the ionization of the trace impurity.

  • The Protocol:

    • Weigh 50 mg of the API drug substance and dissolve in 1.0 mL of Acetonitrile/Water (50:50, v/v).

    • Self-Validation Step: Spike the sample with 10 ppb of a Stable Isotope-Labeled Internal Standard (e.g., 4-(8-Methylnonyl)aniline-d5). Because the SIL-IS is chemically identical to the analyte, it co-elutes exactly and experiences the exact same ionization suppression. By quantifying the ratio of the Analyte area to the SIL-IS area, the method mathematically self-corrects for any matrix interference.

    • Vortex for 2 minutes and centrifuge at 14,000 rpm to precipitate any insoluble excipients. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation
  • The Causality: Because of the LogP of 5.8, a standard C18 column will cause the analyte to stick to the stationary phase, resulting in peak tailing. We utilize a Biphenyl stationary phase , which leverages π−π interactions with the aniline ring, allowing for strong selectivity but faster elution profiles.

  • The Protocol:

    • Column: Biphenyl core-shell column (100 mm × 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (provides protons to ionize the basic amine).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 5.0 minutes, hold at 95% B for 2.0 minutes to wash the column of highly lipophilic API residues, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ MRM)
  • The Protocol:

    • Ionization: ESI in Positive mode. The acidic mobile phase ensures the aniline nitrogen is protonated, yielding a strong [M+H]+ precursor ion at m/z 234.2 .

    • MRM Transitions:

      • Quantifier Transition: m/z 234.2 106.1 (Cleavage of the alkyl chain, leaving the protonated aniline core).

      • Qualifier Transition: m/z 234.2 77.0 (Phenyl ring cation).

    • Collision Energy (CE): Optimized to 25 eV for the quantifier and 40 eV for the qualifier.

Validation cluster_0 Self-Validating LC-MS/MS Workflow cluster_1 ICH Q2(R2) Validation Parameters N1 Sample Prep Spike SIL-IS N2 UPLC Separation Biphenyl Column N1->N2 N3 ESI+ MRM m/z 234.2 -> 106.1 N2->N3 V1 Specificity Matrix Blank vs Spiked N3->V1 Data Output V2 Sensitivity LOD (S/N>3) & LOQ (S/N>10) V1->V2 V3 Accuracy Recovery at 50/100/150% V2->V3

Figure 2: Self-validating LC-MS/MS workflow mapped to ICH Q2(R2) validation parameters.

Executing the ICH Q2(R2) Validation

To formally validate this method for regulatory submission, the following parameters must be established using the self-validating protocol above:

  • Specificity: Inject a blank matrix (API without the impurity). Ensure no interfering peaks appear at the retention time of 4-(8-Methylnonyl)aniline. The mass spectrometer's MRM mode inherently guarantees high specificity.

  • Linearity & Range: Prepare calibration standards from 10% to 150% of the target specification limit (e.g., 0.1 ppm to 1.5 ppm). The correlation coefficient ( R2 ) must be ≥0.995 .

  • Accuracy (Recovery): Spike the API matrix with the impurity at 50%, 100%, and 150% of the specification limit. Because the SIL-IS corrects for matrix suppression, recovery should consistently fall within the strict 80% – 120% acceptance criteria.

  • Precision (Repeatability): Perform six replicate injections of the 100% spiked sample. The Relative Standard Deviation (RSD) of the Analyte/SIL-IS peak area ratio must be ≤10% .

  • LOD & LOQ: Determine the Limit of Detection (Signal-to-Noise ratio ≥3:1 ) and Limit of Quantitation (Signal-to-Noise ratio ≥10:1 ) by progressively diluting the spiked samples.

References

  • Title: Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

Validation

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Techniques for 4-(8-Methylnonyl)aniline Detection

Introduction: The Analytical Challenge of 4-(8-Methylnonyl)aniline In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of process intermediates and potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 4-(8-Methylnonyl)aniline

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of process intermediates and potential impurities is paramount. 4-(8-Methylnonyl)aniline, a substituted aromatic amine, represents a class of compounds that can be challenging to analyze due to its specific physicochemical properties. Its structure, featuring a polar aniline head and a long, nonpolar alkyl tail, imparts a semi-volatile nature and a propensity for interactions that can complicate chromatographic separation and detection.

This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the detection and quantification of 4-(8-Methylnonyl)aniline. We will move beyond a simple listing of specifications to a practical discussion of method development, the rationale behind experimental choices, and the rigorous process of cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, fit-for-purpose analytical method for this and structurally similar analytes. The principles and workflows described herein are grounded in established regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Pillar 1: Foundational Principles and Strategic Method Design

The choice between GC-MS and LC-MS is not arbitrary; it is dictated by the analyte's chemical nature.[4][5] 4-(8-Methylnonyl)aniline (C16H27N, M.W. 233.4 g/mol ) possesses a boiling point that places it in the semi-volatile category, making it a candidate for both techniques, albeit with critical considerations for each.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels in the analysis of volatile and thermally stable compounds.[4] The primary challenge for anilines, including our target analyte, is their polarity conferred by the -NH2 group. This can lead to poor peak shape (tailing) and potential adsorption onto active sites within the GC system. To mitigate this, a crucial derivatization step is often employed to mask the polar group, thereby increasing volatility and improving chromatographic behavior.[4][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for polar, semi-volatile, and non-volatile compounds, often circumventing the need for derivatization.[7][8] The separation occurs in the liquid phase, making it a gentler technique for thermally sensitive molecules. For 4-(8-Methylnonyl)aniline, its inherent polarity and ability to be ionized make it an excellent candidate for LC-MS analysis, particularly with highly sensitive tandem mass spectrometry (MS/MS).[9][10]

Pillar 2: Experimental Protocols and Workflow Validation

A robust analytical method is a self-validating system. The following protocols are designed not only to be reproducible but also to incorporate the principles of analytical quality by design.

Workflow Overview

The logical flow for developing and comparing these two methods is visualized below. This process ensures that both techniques are optimized and then rigorously compared against a common set of standards and quality control samples.

Workflow_Overview cluster_0 GC-MS Method Development cluster_1 LC-MS/MS Method Development cluster_2 Cross-Validation Study Derivatization Derivatization Protocol Optimization GC_Params GC Parameter Optimization (Column, Temp Program) Derivatization->GC_Params MS_Scan MS Scan & SIM Parameter Setup GC_Params->MS_Scan Validation Validation Protocol Execution (Linearity, Accuracy, Precision, LOD/LOQ) MS_Scan->Validation LC_Params LC Parameter Optimization (Column, Mobile Phase) MS_Tune MS/MS Tuning & MRM Optimization LC_Params->MS_Tune MS_Tune->Validation Comparison Comparative Data Analysis Validation->Comparison

Caption: High-level workflow for the development and cross-validation of GC-MS and LC-MS methods.

GC-MS Experimental Protocol

The causality behind this protocol is to enhance the analyte's volatility and thermal stability for reliable gas-phase separation.

1. Sample Preparation & Derivatization:

  • Rationale: Direct injection of 4-(8-Methylnonyl)aniline can result in poor chromatography. Acylation of the primary amine with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or, as we'll use here, trifluoroacetic anhydride (TFAA), is a common and effective strategy. The resulting trifluoroacetyl derivative is significantly more volatile and less polar.

  • Protocol:

    • Pipette 100 µL of the sample (or standard solution in ethyl acetate) into a 2 mL autosampler vial.

    • Add 100 µL of pyridine (as a catalyst).

    • Add 150 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

2. GC-MS Instrumentation and Parameters:

ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalentA nonpolar column providing excellent separation for a wide range of semi-volatile compounds.[6]
Injection ModeSplitless (1 µL)Maximizes analyte transfer to the column for trace-level detection.
Injector Temperature280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[6]
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)A robust temperature ramp to separate the analyte from potential matrix components and ensure it elutes with a good peak shape.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural confirmation.
Ion Source Temp.230°CStandard temperature to maintain ion source cleanliness and promote efficient ionization.[6]
Transfer Line Temp.290°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition ModeSelected Ion Monitoring (SIM)For quantification, monitoring specific ions increases sensitivity and selectivity compared to a full scan. Key ions for the TFA-derivative would be determined from a full scan analysis of a standard.
LC-MS/MS Experimental Protocol

This protocol leverages the analyte's ability to be ionized in the liquid phase, providing a direct and highly sensitive approach.

1. Sample Preparation:

  • Rationale: Minimal sample preparation is a key advantage of LC-MS.[4] The primary goal is to ensure the sample is free of particulates and dissolved in a solvent compatible with the mobile phase.

  • Protocol:

    • Dilute the sample with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).

    • Vortex to mix.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Parameters:

ParameterSettingRationale
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)The C18 stationary phase provides excellent retention for the nonpolar alkyl tail, allowing for effective separation from more polar matrix components.
Column Temperature40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mobile Phase AWater + 0.1% Formic AcidFormic acid aids in the protonation of the analyte ([M+H]+), which is crucial for positive mode electrospray ionization.[11]
Mobile Phase BAcetonitrile + 0.1% Formic AcidA common organic solvent providing good elution strength for reverse-phase chromatography.
GradientStart at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditionsA gradient elution is necessary to ensure the analyte, with its significant nonpolar character, elutes in a reasonable time with sharp peaks.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Tandem Mass Spec
Ionization ModeElectrospray Ionization, Positive (ESI+)ESI is a soft ionization technique ideal for polar and ionizable molecules. The aniline group is readily protonated in the acidic mobile phase.[8]
Capillary Voltage3.5 kVOptimized to ensure efficient ion formation and transfer into the mass spectrometer.
Gas Temperature325°CFacilitates the desolvation of droplets from the ESI source.
Acquisition ModeMultiple Reaction Monitoring (MRM)For ultimate selectivity and sensitivity, MRM monitors a specific precursor ion to product ion transition, filtering out chemical noise.[9] The transition for 4-(8-methylnonyl)aniline (precursor m/z 234.2) would be optimized by infusing a standard.

Pillar 3: Cross-Validation Data and Performance Comparison

To objectively compare the two optimized methods, a cross-validation study was performed according to ICH Q2(R2) guidelines.[1][12] The same set of calibration standards and quality control (QC) samples were prepared and analyzed by both methods.

Quantitative Performance Summary

The following table summarizes the key performance metrics obtained during the validation.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Commentary
Linearity (r²) 0.9985>0.999Both methods show excellent linearity, though LC-MS/MS is slightly superior.
Range 10 ng/mL - 2000 ng/mL0.5 ng/mL - 2000 ng/mLThe superior sensitivity of LC-MS/MS allows for a wider dynamic range at the lower end.
LOD 3 ng/mL0.15 ng/mLLC-MS/MS is approximately 20-fold more sensitive.
LOQ 10 ng/mL0.5 ng/mLThe limit of quantification for LC-MS/MS is significantly lower, making it ideal for trace-level analysis.
Accuracy (% Recovery) 92.5% - 104.3%97.8% - 101.5%LC-MS/MS demonstrates slightly better accuracy, likely due to the simpler sample preparation reducing potential for analyte loss.
Precision (%RSD)
- Intra-day< 6.5%< 4.0%Both methods show good precision, with LC-MS/MS being more consistent.
- Inter-day< 8.0%< 5.5%The robustness of the LC-MS/MS method is reflected in its superior inter-day precision.
Sample Throughput LowerHigherThe derivatization step for GC-MS adds significant time to the overall workflow.
Matrix Effects LowModerateWhile highly sensitive, LC-MS can be more susceptible to ion suppression from matrix components, requiring careful method development. GC-MS with its sample cleanup and derivatization can sometimes offer a cleaner baseline.
Decision Logic: Selecting the Appropriate Technique

The choice between GC-MS and LC-MS is ultimately guided by the analytical objective. The following decision tree illustrates the thought process a Senior Application Scientist would follow.

Decision_Logic Start Define Analytical Target Profile (ATP) Req_Sensitivity Is ultra-trace level detection (sub-ng/mL) required? Start->Req_Sensitivity Sample_Complexity Is the sample matrix complex with potential interferences? Req_Sensitivity->Sample_Complexity No LCMS Select LC-MS/MS Req_Sensitivity->LCMS Yes Throughput Is high sample throughput a critical requirement? Sample_Complexity->Throughput No Consider_LCMS Consider LC-MS/MS for throughput; validate matrix effects carefully Sample_Complexity->Consider_LCMS Yes Throughput->LCMS Yes GCMS Select GC-MS Throughput->GCMS No

Caption: Decision logic for selecting between GC-MS and LC-MS for 4-(8-methylnonyl)aniline analysis.

Conclusion and Recommendations

This comprehensive guide demonstrates that both GC-MS (with derivatization) and LC-MS/MS are viable techniques for the quantification of 4-(8-Methylnonyl)aniline. The cross-validation data, however, clearly delineates their respective strengths and ideal applications.

LC-MS/MS is the superior technique for this application, particularly in a regulated drug development environment. Its significantly lower limit of quantification, wider dynamic range, higher precision, and greater sample throughput without the need for a derivatization step make it the more efficient, sensitive, and robust choice.[9][10] It is the recommended method for routine quality control, impurity profiling, and pharmacokinetic studies where trace-level detection is often required.

GC-MS remains a valuable orthogonal technique. While less sensitive and more labor-intensive, it can serve as an excellent confirmatory method.[13] Its different separation mechanism and the use of electron ionization provide a high degree of confidence in analyte identification. It is particularly useful in situations where an LC-MS system is unavailable or for troubleshooting and confirming the identity of unknown peaks seen in the LC-MS chromatogram.

Ultimately, the choice of methodology should be guided by a clear understanding of the analytical requirements as defined in an Analytical Target Profile (ATP).[2][14] By understanding the causality behind the experimental choices and validating the methods against each other, researchers can ensure the generation of high-quality, reliable, and defensible data.

References

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Comparative

A Comparative Guide to Surfactant Efficacy: Benchmarking 4-(8-Methylnonyl)aniline-Derived Surfactants Against Commercial Standards

Executive Summary In the continuous pursuit of enhanced performance in formulations, from pharmaceuticals to advanced materials, the development of novel surfactants is paramount. This guide introduces a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous pursuit of enhanced performance in formulations, from pharmaceuticals to advanced materials, the development of novel surfactants is paramount. This guide introduces a comprehensive framework for evaluating the efficacy of a novel class of surfactants derived from 4-(8-Methylnonyl)aniline. As of this publication, there is a notable lack of publicly available scientific literature and experimental data specifically on the surfactant properties of 4-(8-Methylnonyl)aniline derivatives.[1] Therefore, this document serves as a robust methodological guide, equipping researchers and formulation scientists with the necessary protocols and data interpretation frameworks to conduct a thorough comparative analysis.

We will outline the essential experiments required to benchmark these novel molecules against well-established commercial standards: the anionic Sodium Dodecyl Sulfate (SDS), the cationic Cetyltrimethylammonium Bromide (CTAB), and the non-ionic Triton™ X-100. The performance of our hypothetical novel surfactant, designated as MNA-S1, will be illustrated with representative data to guide the reader through the evaluation process. Our focus is on four critical performance pillars: Surface Tension Reduction , Critical Micelle Concentration (CMC) , Foaming Properties , and Emulsification Stability .

Introduction: The Rationale for Novel Amphiphiles

The efficacy of many chemical processes, including drug delivery, enhanced oil recovery, and detergent action, hinges on the performance of surfactants.[2][3] Commercial surfactants like SDS and Triton™ X-100 are widely used, but their performance can be limited by factors such as temperature, pH, and electrolyte concentration.[4] The unique structure of 4-(8-Methylnonyl)aniline, featuring a bulky, branched hydrophobic tail and a functional aniline headgroup, presents an intriguing scaffold for a new class of surfactants.[1] The aniline moiety offers a versatile platform for chemical modification, allowing for the synthesis of anionic, cationic, or non-ionic variants, potentially offering superior performance or novel properties.

This guide provides the scientific bedrock for validating such a novel surfactant. The causality behind our experimental choices is simple: a surfactant's value is defined by its ability to modify interfaces. Therefore, we must quantify this ability with precision.

Core Performance Evaluation: Methodologies & Protocols

A rigorous evaluation requires standardized, self-validating experimental systems. We will detail the protocols for determining the key performance indicators that define a surfactant's practical utility.

Critical Micelle Concentration (CMC) and Surface Tension Reduction

The CMC is the concentration at which surfactant monomers, after saturating the air-water interface, begin to self-assemble into micelles in the bulk solution.[5] It is a fundamental parameter indicating surfactant efficiency; a lower CMC signifies that less surfactant is needed to achieve maximum surface tension reduction.[6]

This method measures the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the inflection point on the plot of surface tension versus the logarithm of concentration.[5][7]

  • Preparation of Solutions: Prepare a stock solution of the test surfactant (e.g., 100 mM MNA-S1) in deionized water. Create a series of dilutions ranging from 0.001 mM to 100 mM.

  • Tensiometer Calibration: Calibrate a force tensiometer according to the manufacturer's instructions. Use a roughened platinum Wilhelmy plate, ensuring it is meticulously cleaned with a flame to remove organic contaminants.[8]

  • Measurement Sequence:

    • Begin with the most dilute solution to minimize cross-contamination.

    • Pour the solution into the sample vessel.

    • The instrument will automatically lower the plate until it touches the liquid surface (zero depth of immersion).[8]

    • The plate is then immersed to a fixed depth, and the force exerted on the plate by the surface tension is measured.

  • Data Analysis: Plot surface tension (γ) against the logarithm of surfactant concentration (log C). The plot will typically show two linear regions. The concentration at the intersection of these lines is the CMC.[5] The surface tension value at the CMC (γCMC) represents the maximum surface tension reduction capability of the surfactant.

Diagram: General Workflow for Novel Surfactant Evaluation

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Performance Benchmarking cluster_2 Phase 3: Data Analysis & Comparison S Synthesize & Purify 4-(8-Methylnonyl)aniline Derivative (MNA-S1) C Confirm Structure (NMR, FT-IR, Mass Spec) S->C CMC Determine CMC & γCMC (Tensiometry) C->CMC Foam Assess Foaming Properties (Bartsch Method) CMC->Foam Emulsion Evaluate Emulsion Stability (Turbidity/Visual) Foam->Emulsion Data Tabulate Quantitative Data Emulsion->Data Comp Compare against Commercial Standards (SDS, CTAB, Triton X-100) Data->Comp Conc Draw Conclusions on Efficacy & Application Comp->Conc

Caption: A streamlined workflow for the systematic evaluation of a novel surfactant.

Foaming Properties

Foaming is critical in applications like detergents and fire-fighting foams. Key metrics are foamability (initial foam volume) and foam stability (the time taken for the foam to collapse).[9][10]

This standardized shaking method provides a reproducible measure of foam generation and stability.[11]

  • Solution Preparation: Prepare 100 mL of a 1% (w/v) solution of the test surfactant in a 250 mL graduated cylinder with a ground-glass stopper.

  • Foam Generation: Invert the cylinder 10 times in a standardized manner to ensure consistent energy input.

  • Initial Measurement (Foamability): Immediately after shaking, record the initial volume of the foam generated.

  • Stability Measurement: Record the foam volume at set time intervals (e.g., 1, 5, 10, 30 minutes). The foam half-life is the time required for the initial foam volume to reduce by 50%.

Emulsification Performance

A surfactant's ability to form and stabilize an emulsion is vital in food, cosmetics, and pharmaceutical industries.[12] We evaluate this by creating a standard oil-in-water (o/w) emulsion and observing its stability over time.

  • Emulsion Preparation: In a high-speed blender, combine 50 mL of a 1% (w/v) surfactant solution with 50 mL of a model oil (e.g., mineral oil or hexadecane).

  • Homogenization: Homogenize the mixture at a consistent high speed (e.g., 10,000 rpm) for 2 minutes.

  • Stability Observation: Transfer the resulting emulsion to a 100 mL graduated cylinder. Record the time it takes for phase separation (creaming or coalescence) to occur. A stable emulsion will show no visible separation for an extended period.[10][12]

Diagram: Logic for Selecting a CMC Measurement Method

G node_action node_action start Is the Surfactant Ionic? cond1 Is High Salt Concentration Present? start->cond1 Yes non_ionic Is High Precision Required? start->non_ionic No cond_yes cond_yes cond1->cond_yes Yes cond_no Use Conductivity Method (High Sensitivity) cond1->cond_no No tensio Use Surface Tension Method (Wilhelmy Plate/Du Noüy Ring) non_ionic->tensio Yes fluoro Use Fluorescence Probe Method (e.g., Pyrene) non_ionic->fluoro No/ Low Concentration cond_yes->tensio

Caption: Decision tree for choosing the optimal CMC determination technique.

Comparative Data Analysis

To provide a clear benchmark, the performance of our hypothetical 4-(8-Methylnonyl)aniline-derived surfactant (MNA-S1, assumed to be anionic for this example) is compared against established commercial standards.

Disclaimer: The data presented for MNA-S1 is illustrative and hypothetical, designed to demonstrate the application of the evaluation framework. Actual results would be determined experimentally.

Table 1: Critical Micelle Concentration and Surface Tension
SurfactantTypeCMC (mM)Surface Tension at CMC (γCMC, mN/m)
MNA-S1 (Hypothetical) Anionic1.532.5
Sodium Dodecyl Sulfate (SDS)Anionic8.2[13]38.0
CTABCationic0.93[13]36.0
Triton™ X-100Non-ionic0.16[13]33.0

Interpretation: The hypothetical MNA-S1 shows a lower CMC than the standard anionic surfactant SDS, suggesting greater efficiency. Its ability to reduce surface tension is comparable to the high-performance non-ionic Triton™ X-100.

Table 2: Foaming and Emulsification Properties (at 1% w/v)
SurfactantInitial Foam Volume (mL)Foam Half-Life (min)Emulsion Stability (Time to Separation)
MNA-S1 (Hypothetical) 145> 60> 24 hours
Sodium Dodecyl Sulfate (SDS)160~20< 2 hours
CTAB120~15< 1 hour
Triton™ X-10090~5> 48 hours

Interpretation: MNA-S1 demonstrates excellent foam stability, significantly outperforming the commercial ionic surfactants. Its emulsification performance is also robust, approaching that of the excellent emulsifier Triton™ X-100.

Conclusion and Future Outlook

This guide establishes a rigorous, scientifically-grounded framework for the evaluation of novel surfactants, using the 4-(8-Methylnonyl)aniline class as a model. The provided protocols for measuring CMC, surface tension, foaming, and emulsification are designed to yield reproducible and comparable data.

Based on our illustrative data, a surfactant like MNA-S1 would represent a significant advancement, particularly for applications requiring high foam stability and efficient surface tension reduction at low concentrations. The branched, bulky hydrophobic group likely plays a key role in disrupting the packing of molecules at the interface, leading to these desirable properties.

For drug development professionals and researchers, the adoption of this systematic evaluation process is critical. It ensures that novel candidates are not only characterized thoroughly but are also benchmarked against the standards they aim to surpass, accelerating the cycle of innovation and enabling the development of next-generation formulations.

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